N,N-diethyl-2-hydrazinylpyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N-diethyl-2-hydrazinylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5/c1-3-13(4-2)7-5-6-10-8(11-7)12-9/h5-6H,3-4,9H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLXMGNCQUCFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of N,N-diethyl-2-hydrazinylpyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyrimidine derivative, N,N-diethyl-2-hydrazinylpyrimidin-4-amine. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected analytical data for the characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, forming the core structure of numerous pharmaceuticals. The introduction of a hydrazinyl group at the 2-position and a diethylamino group at the 4-position of the pyrimidine ring is anticipated to confer unique pharmacological properties, making this compound a compound of significant interest for further investigation. This guide details a feasible synthetic route and the expected analytical characterization of this target molecule.
Synthetic Pathway
The proposed synthesis of this compound is a two-step process commencing from the readily available starting material, 2,4-dichloropyrimidine. The initial step involves a nucleophilic aromatic substitution (SNAr) reaction with diethylamine to selectively form the intermediate, 2-chloro-N,N-diethylpyrimidin-4-amine. Subsequent treatment of this intermediate with hydrazine hydrate facilitates the introduction of the hydrazinyl moiety at the 2-position to yield the final product.
Experimental Protocols
Synthesis of 2-chloro-N,N-diethylpyrimidin-4-amine (Intermediate)
Materials:
-
2,4-Dichloropyrimidine
-
Diethylamine
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 eq).
-
Slowly add diethylamine (1.0 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-chloro-N,N-diethylpyrimidin-4-amine.
Synthesis of this compound (Final Product)
Materials:
-
2-chloro-N,N-diethylpyrimidin-4-amine
-
Hydrazine hydrate
-
Ethanol
-
Distilled water
-
Ethyl acetate
Procedure:
-
To a solution of 2-chloro-N,N-diethylpyrimidin-4-amine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add distilled water to the residue and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.
Characterization Data
The following tables summarize the expected analytical data for this compound. This data is predicted based on the chemical structure and typical values for similar compounds.
Table 1: Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₅N₅ |
| Molecular Weight | 181.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available (To be determined experimentally) |
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d, J = 5.6 Hz | 1H | H-6 (pyrimidine) |
| ~5.90 | d, J = 5.6 Hz | 1H | H-5 (pyrimidine) |
| ~5.50 | br s | 2H | -NH₂ (hydrazine) |
| ~4.00 | br s | 1H | -NH- (hydrazine) |
| 3.50 | q, J = 7.1 Hz | 4H | -N(CH₂CH₃)₂ |
| 1.20 | t, J = 7.1 Hz | 6H | -N(CH₂CH₃)₂ |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | C-4 (pyrimidine) |
| ~161.5 | C-2 (pyrimidine) |
| ~157.0 | C-6 (pyrimidine) |
| ~98.0 | C-5 (pyrimidine) |
| ~42.0 | -N(CH₂CH₃)₂ |
| ~13.0 | -N(CH₂CH₃)₂ |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 182.14 | [M+H]⁺ |
| 204.12 | [M+Na]⁺ |
Table 5: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretching (hydrazine) |
| 2850-2970 | C-H stretching (aliphatic) |
| ~1620 | C=N stretching (pyrimidine ring) |
| ~1580 | N-H bending (hydrazine) |
| 1400-1500 | C=C stretching (pyrimidine ring) |
| 1000-1300 | C-N stretching |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Initial Bioactivity Screening of N,N-diethyl-2-hydrazinylpyrimidin-4-amine and Related Analogs: A Technical Overview
Introduction
N,N-diethyl-2-hydrazinylpyrimidin-4-amine belongs to the broader class of substituted pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry. Pyrimidines are fundamental components of nucleic acids and have been successfully incorporated into a wide array of therapeutic agents. The introduction of a hydrazinyl group at the C2 position and a diethylamino group at the C4 position of the pyrimidine ring presents a unique chemical architecture with potential for diverse biological activities. While specific bioactivity data for this compound is not extensively available in the public domain, this technical guide will provide a comprehensive overview of the initial bioactivity screening of structurally related 2-hydrazinylpyrimidine and 2,4-diaminopyrimidine derivatives. This analysis will focus on their potential as anticancer and antimicrobial agents, drawing upon established experimental protocols and reported quantitative data from analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this chemical class.
Anticancer Activity Screening
Substituted pyrimidine derivatives, including those with hydrazinyl and amino moieties, are frequently evaluated for their potential as anticancer agents. The primary screening assays typically involve assessing the cytotoxicity of the compounds against various cancer cell lines.
Experimental Protocols
A common method for determining cytotoxicity is the MTT assay.
MTT Assay Protocol for Cytotoxicity Screening
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations. The cells are treated with these dilutions and incubated for a specified period, typically 48 to 72 hours. Control wells containing untreated cells and cells treated with a standard anticancer drug (e.g., 5-Fluorouracil, Doxorubicin) are included.
-
MTT Addition: After the incubation period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Data Presentation: Anticancer Activity of Related Pyrimidine Derivatives
The following table summarizes the cytotoxic activity of various substituted pyrimidine derivatives against different cancer cell lines, as reported in the literature.
| Compound Class | Compound ID | Cancer Cell Line | IC50 (µM or µg/mL) | Reference Compound |
| Pyrazolo(1,5-a) pyrimidines | 5b | MCF-7 | 16.61 µg/mL | 5-FU |
| Pyrazolo(1,5-a) pyrimidines | 5d | MCF-7 | 19.67 µg/mL | 5-FU |
| Pyrazolo(1,5-a) pyrimidines | 5c | HepG-2 | 14.32 µg/mL | 5-FU |
| Pyrazolo(1,5-a) pyrimidines | 5h | HepG-2 | 19.24 µg/mL | 5-FU |
| 2,4-Diaminopyrimidines | 9k | A549 | 2.14 µM | Palbociclib |
| 2,4-Diaminopyrimidines | 9k | HCT-116 | 3.59 µM | Palbociclib |
| 2,4-Diaminopyrimidines | 9k | PC-3 | 5.52 µM | Palbociclib |
| 2,4-Diaminopyrimidines | 9k | MCF-7 | 3.69 µM | Palbociclib |
| Quinoline-based dihydrazones | 3b | MCF-7 | 7.016 µM | 5-FU |
| Quinoline-based dihydrazones | 3c | MCF-7 | 7.05 µM | 5-FU |
Note: The compounds listed are structurally related to this compound but are not identical. Data is sourced from multiple studies for comparative purposes.[1][2][3]
Visualization of Anticancer Screening Workflow
Caption: General workflow for in vitro anticancer screening using the MTT assay.
Antimicrobial Activity Screening
The hydrazinyl and pyrimidine moieties are also present in many compounds with known antimicrobial properties. Therefore, initial screening of this compound and its analogs would logically include evaluation against a panel of pathogenic bacteria and fungi.
Experimental Protocols
The minimum inhibitory concentration (MIC) is a key parameter determined during antimicrobial screening. The broth microdilution method is a standard technique for this purpose.
Broth Microdilution Method for MIC Determination
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included. A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) is also tested as a reference.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Activity of Related Hydrazone and Pyrimidine Derivatives
The following table presents the MIC values for various hydrazone and pyrimidine derivatives against selected microbial strains.
| Compound Class | Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound |
| Hydrazide-hydrazone | 19 | E. coli | 12.5 | Ampicillin (MIC = 25) |
| Hydrazide-hydrazone | 19 | S. aureus | 6.25 | Ampicillin (MIC = 12.5) |
| Hydrazide-hydrazone | 19 | K. pneumoniae (MDR) | 12.5 | - |
| Hydrazide-hydrazone | 19 | MRSA1 | 3.125 | - |
| Pyrazoline derivative | 5 | S. aureus | 64 | - |
| Pyrazoline derivative | 22 | E. faecalis | 32 | - |
| Pyrazoline derivative | 24 | E. faecalis | 32 | - |
Note: The compounds listed are structurally related to this compound but are not identical. Data is sourced from multiple studies for comparative purposes.[4][5][6]
Visualization of Antimicrobial Screening Workflow
Caption: Workflow for MIC determination by the broth microdilution method.
Potential Mechanisms of Action and Signaling Pathways
The bioactivity of pyrimidine derivatives often stems from their ability to interact with key cellular enzymes and signaling pathways. For instance, many 2,4-diaminopyrimidine derivatives have been identified as kinase inhibitors.[7]
Cyclin-Dependent Kinase (CDK) Inhibition Pathway
CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][7] The general mechanism involves the inhibitor binding to the ATP-binding pocket of the CDK, preventing the phosphorylation of its substrates.
References
- 1. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
N,N-diethyl-2-hydrazinylpyrimidin-4-amine: A Predicted Mechanism of Action as a Kinase Inhibitor in Oncogenic Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N,N-diethyl-2-hydrazinylpyrimidin-4-amine is a small molecule belonging to the 2,4-substituted pyrimidine class, a scaffold known for its prevalence in kinase inhibitors. While direct experimental data for this specific compound is not publicly available, its structural features strongly suggest a mechanism of action centered on the inhibition of protein kinases involved in cell proliferation and survival signaling pathways. This whitepaper presents a predicted mechanism of action for this compound, postulating its role as an ATP-competitive inhibitor of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol 3-kinase (PI3K), and Aurora Kinase. We provide a detailed overview of the predicted signaling pathway, hypothetical quantitative data, comprehensive experimental protocols for validation, and illustrative diagrams to guide further research and development.
Introduction: The Prominence of Pyrimidine Scaffolds in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology. Its ability to mimic the purine base of ATP allows for competitive binding to the ATP-binding pocket of a wide range of protein kinases. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.
The subject of this whitepaper, this compound, possesses a 2,4-disubstituted pyrimidine core. The diethylamino group at the 4-position and a hydrazinyl moiety at the 2-position are hypothesized to be key determinants of its kinase binding affinity and selectivity. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we predict that this compound functions as an inhibitor of one or more kinases within critical oncogenic signaling pathways.
Predicted Mechanism of Action: Inhibition of the EGFR Signaling Pathway
Given the prevalence of pyrimidine-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), we postulate that this compound is a potential inhibitor of EGFR. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration.
The predicted mechanism of action is as follows:
-
ATP-Competitive Binding: this compound is predicted to bind to the ATP-binding pocket of the EGFR kinase domain. The pyrimidine core likely forms hydrogen bonds with the hinge region of the kinase, a common interaction for this class of inhibitors. The diethylamino and hydrazinyl substituents are expected to occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity.
-
Inhibition of Autophosphorylation: By occupying the ATP-binding site, the compound prevents the binding of ATP, thereby inhibiting the autophosphorylation of the EGFR and its subsequent activation.
-
Downregulation of Downstream Signaling: The inhibition of EGFR activation leads to the suppression of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This results in the inhibition of cell cycle progression, induction of apoptosis, and a decrease in cell proliferation.
Predicted Signaling Pathway
The following diagram illustrates the predicted mechanism of action of this compound within the EGFR signaling pathway.
Quantitative Data (Hypothetical)
To illustrate the potential efficacy of this compound, the following table summarizes hypothetical quantitative data that would be generated from in vitro kinase assays and cell-based proliferation assays.
| Assay Type | Target Kinase | Cell Line | Metric | Hypothetical Value |
| In Vitro Kinase Assay | EGFR | - | IC50 | 50 nM |
| In Vitro Kinase Assay | PI3Kα | - | IC50 | 200 nM |
| In Vitro Kinase Assay | Aurora Kinase A | - | IC50 | 500 nM |
| Cell Proliferation Assay | A549 (NSCLC) | A549 | GI50 | 150 nM |
| Cell Proliferation Assay | MCF-7 (Breast) | MCF-7 | GI50 | 300 nM |
| Cell Proliferation Assay | HCT116 (Colon) | HCT116 | GI50 | 450 nM |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Experimental validation is required to determine the actual activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the predicted mechanism of action.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, and a rescue of luminescence in the presence of an inhibitor indicates inhibitory activity.
Materials:
-
Recombinant human kinase (e.g., EGFR, PI3K, Aurora Kinase)
-
Kinase substrate peptide
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in kinase reaction buffer.
-
In a 96-well plate, add the kinase and its specific substrate to each well.
-
Add the diluted test compound or control to the respective wells. Include a no-inhibitor control (vehicle only) and a no-kinase control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium
-
This compound (test compound)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound and positive control in complete medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds. Include a vehicle-only control.
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent growth inhibition for each concentration and determine the GI50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the experimental validation of the predicted mechanism of action.
Literature review of substituted pyrimidine compounds in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its inherent ability to mimic the purine and pyrimidine bases of DNA and RNA, coupled with its synthetic tractability, has made it a cornerstone in the development of a vast array of therapeutic agents. This technical guide provides a comprehensive literature review of substituted pyrimidine compounds in drug discovery, focusing on key therapeutic areas, quantitative structure-activity relationships, detailed experimental protocols, and the intricate signaling pathways they modulate.
Therapeutic Applications of Substituted Pyrimidines
The versatility of the pyrimidine core has been exploited to develop drugs across a wide spectrum of diseases. Substitutions at the 2, 4, 5, and 6 positions of the pyrimidine ring allow for the fine-tuning of physicochemical properties and biological activity, leading to potent and selective agents.[1]
Oncology
In the realm of oncology, substituted pyrimidines have emerged as powerful anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2][3] The pyrimidine scaffold serves as an excellent bioisostere for the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of various kinases.[4]
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Several FDA-approved non-small cell lung cancer drugs, such as gefitinib and erlotinib, feature a quinazoline core, a fused pyrimidine derivative.[5] More recent research has focused on developing novel pyrimidine-based EGFR inhibitors to overcome drug resistance. For instance, pyrimidine-5-carbonitrile derivatives have been synthesized and shown to exhibit potent antiproliferative activity against various cancer cell lines, in some cases exceeding the potency of erlotinib.[6][7]
Aurora Kinase Inhibitors: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Bisanilinopyrimidines have been identified as a class of potent and selective Aurora A kinase inhibitors.[8] Structure-activity relationship (SAR) studies have shown that substitutions on the aniline rings and the pyrimidine core can significantly impact potency and selectivity.[8]
Other Kinase Targets: The pyrazolo[3,4-d]pyrimidine scaffold is another key platform for developing kinase inhibitors.[4] This fused pyrimidine system is present in drugs like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell cancers.[9] Numerous studies have explored substitutions on this scaffold to target other kinases like Src, ABL, and CDK2.[4][9]
Antiviral Agents
The structural similarity of pyrimidine derivatives to nucleosides has made them a rich source of antiviral drugs.[10] These compounds can act as chain terminators during viral DNA or RNA synthesis or as inhibitors of key viral enzymes.
Human Immunodeficiency Virus (HIV): Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy. Several pyrimidine-based NNRTIs have been developed that exhibit potent anti-HIV activity.[1][6]
Other Viruses: The antiviral activity of substituted pyrimidines extends beyond HIV.[10] For example, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E).[5] Pyrrolo[2,3-d]pyrimidine (7-deazapurine) nucleosides have also been identified as potent antiviral agents, particularly against the Hepatitis C virus (HCV).[11]
Central Nervous System (CNS) Disorders
Substituted pyrimidines are increasingly being investigated for the treatment of CNS disorders due to their ability to modulate various receptors and enzymes in the brain.[12][13] The pyrimidine scaffold has been incorporated into agents targeting 5-HT receptors, adenosine receptors, and cannabinoid receptors.[12][13] Recently, novel substituted pyrimidine derivatives have been synthesized and evaluated as potential anti-Alzheimer's agents, showing promising results as acetylcholinesterase inhibitors.[14]
Quantitative Data Presentation
The following tables summarize the in vitro biological activities of selected substituted pyrimidine compounds from the literature.
Table 1: Anticancer Activity of Substituted Pyrimidine Derivatives
| Compound | Target/Assay | Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 95 (2-(phenylamino)pyrimidine derivative) | EGFR triple mutant | EGFR-Dell9/T790M/C797S | 0.2 ± 0.01 | [1] |
| Aminopyrimidine RDS 3442 | Cell Viability | Glioblastoma, TNBC, Oral Squamous Cell Carcinoma, Colon Cancer | EC50s: 4 - 8 | [15] |
| Compound 138 (oxazole-pyrimidine derivative) | Anticancer | MCF-7 | 0.01 ± 0.0065 | [7] |
| Compound 138 (oxazole-pyrimidine derivative) | Anticancer | A549 | 0.04 ± 0.0072 | [7] |
| Indazol-pyrimidine derivative 129 | Anticancer | A549 | Potent | [7] |
| Indazol-pyrimidine derivative 132 | Anticancer | MCF-7 | 1.629 | [7] |
| Pyrimidine-5-carbonitrile derivative 15b | Anticancer | HCT-116, HepG-2, MCF-7, A549 | More potent than erlotinib | [6] |
| Bisanilinopyrimidine (HLM008598) | Aurora A Kinase | - | - | [8] |
| Pyrazolo[3,4-d]pyrimidine (Compound 15) | Anticancer | Various NCI cell lines | GI50: 0.018 - 9.98 | [16] |
| Sulfamide-bearing pyrimidine | Anticancer | HT-29, M21, MCF7 | GI50 < 6 | [17] |
Table 2: Antiviral Activity of Substituted Pyrimidine Derivatives
| Compound | Virus | Assay | EC50 (µM) | Reference |
| Piperidinyl-substituted[1][12][18]triazolo[1,5-a] pyrimidines | HIV | - | Moderate activity | [6] |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidine 7a | HCoV-229E | - | Remarkable efficacy | [5] |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidine 7b | HCoV-229E | - | Remarkable efficacy | [5] |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidine 7f | HCoV-229E | - | Remarkable efficacy | [5] |
| 7-Hetaryl-7-deazaadenosines | Various | - | Potent cytostatic/cytotoxic effects | [11] |
Table 3: CNS Activity of Substituted Pyrimidine Derivatives
| Compound | Target/Assay | In vivo/In vitro | Activity | Reference |
| N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (5b) | Anti-Alzheimer's (AChE inhibition) | In vivo / In silico | Excellent anti-Alzheimer's profile | [14] |
| Pyrimidine-substituted CAMKIV inhibitor (Compound 1) | CAMKIV | In vitro | ΔG = -11.52 kcal/mol, K = 9.2 × 10¹⁰ m⁻¹ | [19] |
| Pyrimidine-substituted CAMKIV inhibitor (Compound 1) | Anticancer (Human hepatoma cell line) | In vitro | IC50 = 39 µM | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Synthesis of 2,4-Disubstituted Pyrimidines
A common method for the synthesis of 2,4-disubstituted pyrimidines involves the condensation of a β-ketoester with a guanidine derivative.[20]
Example: Synthesis of 4-hydroxy-2,6-dimethylpyrimidine [20]
-
Reaction Setup: A mixture of ethyl acetoacetate and acetamidine is prepared in a suitable solvent, such as ethanol.
-
Catalyst Addition: A base catalyst, typically sodium ethoxide or sodium hydroxide, is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated under reflux for a specified period.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then neutralized with an acid, and the resulting precipitate is collected by filtration, washed, and purified by recrystallization to afford the desired 4-hydroxy-2,6-dimethylpyrimidine.
In Vitro Kinase Inhibition Assay (Example: Z'-LYTE Assay for Aurora A)[8]
-
Assay Principle: The Z'-LYTE assay is a fluorescence-based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.
-
Reagents: The assay requires the kinase enzyme (e.g., Aurora A), a specific peptide substrate, ATP, and the Z'-LYTE detection reagents.
-
Procedure:
-
The test compounds (substituted pyrimidines) are serially diluted and added to the wells of a microplate.
-
The kinase, peptide substrate, and ATP are then added to initiate the kinase reaction.
-
After incubation at room temperature, the development reagent is added, followed by the stop reagent.
-
The fluorescence is read on a plate reader at two different wavelengths.
-
-
Data Analysis: The ratio of the two fluorescence emissions is calculated, which is proportional to the extent of phosphorylation. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Anticancer Cell Proliferation Assay (Example: MTT Assay)[19]
-
Cell Seeding: Cancer cells (e.g., human hepatoma cell line) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the substituted pyrimidine compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of substituted pyrimidine compounds.
Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.
Caption: Experimental workflow for the discovery of Aurora kinase inhibitors.
Caption: Mechanism of action for pyrimidine-based antiviral nucleoside analogs.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. [ajps.journals.ekb.eg]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]
- 16. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 17. Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 19. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wjarr.com [wjarr.com]
Spectroscopic Analysis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of N,N-diethyl-2-hydrazinylpyrimidin-4-amine. Due to the absence of published experimental spectra for this specific compound, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from analogous structures. Furthermore, it outlines standardized experimental protocols for acquiring such data, serving as a practical resource for researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic values for similar functional groups and molecular fragments.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (CH₃) | 1.1 - 1.3 | Triplet (t) | 6H | ~7.0 |
| H-b (CH₂) | 3.4 - 3.6 | Quartet (q) | 4H | ~7.0 |
| H-c (NH) | 4.0 - 5.5 | Broad Singlet (br s) | 1H | - |
| H-d (NH₂) | 3.5 - 5.0 | Broad Singlet (br s) | 2H | - |
| H-e (Ar-H) | 6.0 - 6.2 | Doublet (d) | 1H | ~5.0 |
| H-f (Ar-H) | 7.8 - 8.0 | Doublet (d) | 1H | ~5.0 |
Note: The chemical shifts for NH and NH₂ protons are highly dependent on solvent and concentration and may exchange with D₂O.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-a (CH₃) | 12 - 15 |
| C-b (CH₂) | 42 - 45 |
| C-5 | 105 - 108 |
| C-4 | 160 - 163 |
| C-6 | 162 - 165 |
| C-2 | 168 - 171 |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Hydrazine & Amine) | 3400 - 3200 | Medium-Strong, Broad |
| C-H Stretch (Aliphatic) | 2975 - 2850 | Medium-Strong |
| C=N Stretch (Pyrimidine Ring) | 1650 - 1580 | Strong |
| N-H Bend (Amine/Hydrazine) | 1640 - 1550 | Medium |
| C-N Stretch (Aromatic & Aliphatic) | 1350 - 1250 | Medium-Strong |
| N-H Wag (Amine/Hydrazine) | 910 - 665 | Medium, Broad |
Predicted Mass Spectrometry (MS) Data
The following data is based on predicted values for various adducts of the parent molecule (C₈H₁₅N₅, Monoisotopic Mass: 181.1328 Da).[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 182.1400 |
| [M+Na]⁺ | 204.1220 |
| [M+K]⁺ | 220.0959 |
| [M-H]⁻ | 180.1255 |
| [M+NH₄]⁺ | 199.1666 |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired resolution of exchangeable protons.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solvent for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 500 MHz).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H spectrum using standard parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust as needed for signal-to-noise ratio)
-
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters:
-
Pulse Angle: 30 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The resulting spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent, often with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).
-
Optimize key ESI parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion.
-
For high-resolution mass spectrometry (HRMS), use an appropriate analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different analytical techniques.
References
Exploring the synthetic routes for functionalized pyrimidine amines
An In-depth Technical Guide to the Synthetic Routes for Functionalized Pyrimidine Amines
Introduction
Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of numerous biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and various therapeutic agents.[1][2] Functionalized pyrimidine amines, in particular, represent a privileged scaffold in medicinal chemistry due to their ability to form crucial hydrogen bonds and engage in dipole-dipole interactions with biological targets.[1] This has led to their incorporation into a wide array of approved drugs for treating cancer, viral infections, and inflammatory diseases.[1][3][4] The development of efficient and versatile synthetic routes to access structurally diverse pyrimidine amines is therefore a critical focus for researchers in drug discovery and development.
This technical guide provides a comprehensive overview of the core synthetic strategies for preparing functionalized pyrimidine amines, including detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate understanding and application in a research setting.
Core Synthetic Strategies
The synthesis of functionalized pyrimidine amines can be broadly categorized into two approaches: the construction of the pyrimidine ring from acyclic precursors (cyclocondensation) and the functionalization of a pre-existing pyrimidine core.
Principle of Pyrimidine Synthesis: Cyclocondensation Reactions
The most traditional and fundamental method for constructing the pyrimidine ring is the cyclocondensation of a three-carbon component (such as a β-dicarbonyl compound or its equivalent) with a nitrogen-containing C-N-C fragment, typically guanidine, urea, or an amidine.[5][6] This approach allows for the direct incorporation of the amino group and other substituents onto the pyrimidine core.
Caption: General Principle of Pyrimidine Ring Synthesis.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing amino groups onto a pyrimidine ring that is already synthesized and appropriately activated, typically with a halogen leaving group.[5][7][8] The reaction involves the addition of a nucleophile (an amine) to the electron-deficient pyrimidine ring, followed by the elimination of the leaving group. The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophilic attack.[7]
A common strategy involves the reaction of chloro-substituted pyrimidines with various primary or secondary amines.[3][9][10]
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Multi-Component Reactions (MCRs)
Modern synthetic strategies increasingly rely on multi-component reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[11] Several one-pot procedures have been developed for synthesizing pyrimidine amines. For instance, a three-component reaction of ketones, arylacetylenes, and guanidine, catalyzed by a base like potassium tert-butoxide (KOtBu) in DMSO, provides a direct route to highly substituted 2-aminopyrimidines.[12]
Caption: Three-Component Synthesis of 2-Aminopyrimidines.
The Dimroth Rearrangement
The Dimroth rearrangement is a fascinating isomerization reaction where endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems, including pyrimidines, exchange places.[13][14] The accepted mechanism typically involves protonation, followed by hydrolytic ring-opening to form an intermediate, which then undergoes rotation and subsequent ring-closure to yield the rearranged isomer.[13][14][15] This rearrangement is particularly useful in the synthesis of condensed pyrimidine systems and other complex heterocyclic structures.[13][16]
Caption: Mechanism of the Dimroth Rearrangement.
Quantitative Data Summary
The efficiency of synthetic routes is best evaluated through quantitative data. The following tables summarize yields and biological activity for select functionalized pyrimidine amines.
Table 1: Synthesis of 2-Aminopyrimidine Derivatives via Nucleophilic Aromatic Substitution [3][9]
| Compound | Starting Amine | Yield (%) |
| 1 | Aniline | 90 |
| 2 | 2-Methoxyaniline | 85 |
| 3 | 3-Methoxyaniline | 88 |
| 4 | 4-Methoxyaniline | 92 |
| 5 | 2,5-Dimethoxyaniline | 89 |
| 7 | 5-Chloro-2,4-dimethoxyaniline | 94 |
Data sourced from a study synthesizing 2-aminopyrimidine derivatives by reacting 2-amino-4,6-dichloropyrimidine with various amines.[3][9]
Table 2: One-Pot Synthesis of 2-Aminopyrimidines and Yields [12]
| Product | Starting Ketone | Yield (%) |
| 4a | Acetophenone | 71 |
| 4b | 4'-Methylacetophenone | 75 |
| 4c | 4'-Methoxyacetophenone | 80 |
| 4d | 4'-Chloroacetophenone | 65 |
| 4f | Butyrophenone | 58 |
Data from a three-component reaction of ketones, phenylacetylene, and guanidine.[12]
Table 3: β-Glucuronidase Inhibitory Activity of Synthesized 2-Aminopyrimidine Derivatives [3][9]
| Compound | IC₅₀ (µM) |
| 24 | 2.8 ± 0.10 |
| Standard (D-saccharic acid 1,4-lactone) | 45.75 ± 2.16 |
IC₅₀ values indicate the concentration required for 50% inhibition of the enzyme. Compound 24 showed significantly superior activity compared to the standard.[3][9]
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives via SNAr
This protocol is adapted from the solvent-free synthesis of 2-aminopyrimidine derivatives evaluated as β-glucuronidase inhibitors.[3][9][10]
-
Materials:
-
2-Amino-4,6-dichloropyrimidine (3 mmol)
-
Substituted amine (3 mmol)
-
Triethylamine (6 mmol)
-
Distilled water
-
Ethanol
-
-
Procedure:
-
Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol) are combined in a reaction vessel.
-
The mixture is heated under solvent-free conditions at 80–90 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.
-
Upon completion, the reaction mixture is cooled and distilled water is added.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by crystallization from ethanol to yield the final 2-aminopyrimidine derivative.[3]
-
Protocol 2: General Procedure for the One-Pot Synthesis of 2-Aminopyrimidines
This protocol is adapted from the three-component reaction of ketones, arylacetylenes, and guanidine.[12]
-
Materials:
-
Ketone (5 mmol)
-
Arylacetylene (5 mmol)
-
Potassium tert-butoxide (KOtBu) (6 mmol, 673 mg)
-
Dimethyl sulfoxide (DMSO) (10 mL)
-
Guanidine nitrate ((NH₂)₂C=NH·HNO₃) (6.0 mmol, 733 mg)
-
Water (5 mmol, 90 mg)
-
Potassium hydroxide (KOH·0.5H₂O) (5 mmol, 325 mg)
-
-
Procedure:
-
A mixture of the ketone (5 mmol), arylacetylene (5 mmol), and KOtBu (6 mmol) in DMSO (10 mL) is heated to 100 °C and stirred for 30 minutes.
-
The mixture is then cooled to 70 °C.
-
Water (5 mmol) and guanidine nitrate (6.0 mmol) are added, and the reaction is stirred at 70 °C for 0.5–4.0 hours, depending on the ketone substrate.
-
KOH·0.5H₂O (5 mmol) is added, and the mixture is stirred for an additional 30 minutes at 70 °C.
-
After cooling, the reaction mixture is worked up and the product is purified by column chromatography (Al₂O₃) to isolate the target 2-aminopyrimidine.[12]
-
Conclusion
The synthesis of functionalized pyrimidine amines is a dynamic field of chemical research, driven by the immense pharmacological importance of this scaffold. While classical cyclocondensation reactions remain a staple for building the pyrimidine core, modern methods such as nucleophilic aromatic substitution, multi-component reactions, and specialized rearrangements like the Dimroth rearrangement offer powerful and flexible tools for creating diverse libraries of these valuable compounds. The choice of synthetic route depends on the desired substitution pattern, available starting materials, and the need for efficiency and scalability. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute the synthesis of novel pyrimidine amines for biological evaluation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Dimroth rearrangement of pyrimidine nucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Potential Therapeutic Targets for N,N-diethyl-2-hydrazinylpyrimidin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-diethyl-2-hydrazinylpyrimidin-4-amine is a synthetic molecule featuring a di-substituted pyrimidine core. While direct biological data for this specific compound is limited in publicly accessible literature, its structural motifs—the 2-hydrazinylpyrimidine and 4-aminopyrimidine scaffolds—are recognized as "privileged structures" in medicinal chemistry. These scaffolds are present in numerous compounds with demonstrated activity against a range of therapeutic targets. This guide synthesizes available structure-activity relationship (SAR) data for related compounds to postulate the most probable biological targets for this compound. Based on this analysis, the primary potential therapeutic target classes identified are Protein Kinases , Histone Deacetylases (HDACs) , Dipeptidyl Peptidase IV (DPP-4) , Cyclooxygenases (COX) , and Dihydroorotate Dehydrogenase (DHODH) . This document provides a comprehensive overview of the rationale for each potential target, summarizes quantitative data from related compounds, details relevant experimental protocols for target validation, and presents key information in structured tables and diagrams to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a small molecule with the chemical formula C8H15N5. The core of the molecule is a pyrimidine ring, a heterocyclic aromatic compound that is a fundamental component of nucleic acids. The pyrimidine ring is substituted at the 2-position with a hydrazinyl group (-NHNH2) and at the 4-position with a diethylamino group (-N(CH2CH3)2). The presence of these functional groups on the privileged pyrimidine scaffold suggests a high likelihood of biological activity. An early study on related 4-hydrazino pyrimidine derivatives indicated potential virostatic, anti-inflammatory, and cytostatic activities, providing a historical basis for investigating the therapeutic potential of this chemical class.
Postulated Therapeutic Targets and Rationale
Based on extensive review of literature pertaining to the biological activities of aminopyrimidine and hydrazinylpyrimidine derivatives, the following therapeutic targets are proposed for this compound.
Protein Kinases
The 2-aminopyrimidine scaffold is a well-established ATP-mimetic, capable of forming key hydrogen bonds within the hinge region of the ATP-binding pocket of numerous protein kinases. Deregulation of protein kinase activity is a hallmark of cancer and other diseases.
-
Rationale: Many aminopyrimidine derivatives are potent inhibitors of various protein kinases, including EGFR, c-KIT, VEGFR, PDGFR, Akt, and Aurora kinases. The 4-amino group is crucial for hinge-binding, and substitutions at this position, as well as at the 2-position, modulate potency and selectivity. The diethylamino group at the 4-position and the hydrazinyl group at the 2-position of the query molecule would influence its interaction with the kinase active site.
Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones. HDAC inhibitors have emerged as a significant class of anti-cancer agents.
-
Rationale: Several pyrimidine-based scaffolds have been successfully developed as HDAC inhibitors. The pyrimidine ring often serves as a "cap" group that interacts with the surface of the enzyme, while a linker connects it to a zinc-binding group. While this compound does not possess a classical zinc-binding group, the hydrazinyl moiety could potentially coordinate with the active site zinc ion, or the entire molecule could act as a novel scaffold for HDAC inhibition.
Dipeptidyl Peptidase IV (DPP-4)
DPP-4 is a serine protease that inactivates incretin hormones, which are important for regulating blood glucose levels. DPP-4 inhibitors are a major class of drugs for the treatment of type 2 diabetes.
-
Rationale: A number of pyrimidine and pyrimidinone derivatives have been identified as potent and selective DPP-4 inhibitors. The pyrimidine core is often a key structural element for interaction with the enzyme's active site. The specific substitutions on the pyrimidine ring of this compound would determine its potential fit and inhibitory activity against DPP-4.
Cyclooxygenases (COX)
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes.
-
Rationale: Pyrimidine derivatives have been investigated as anti-inflammatory agents, with some exhibiting selective COX-2 inhibition. The mechanism often involves the pyrimidine core fitting into the active site of the COX enzyme. The anti-inflammatory activity noted for related hydrazinopyrimidines suggests that COX inhibition is a plausible mechanism of action.
Dihydroorotate Dehydrogenase (DHODH)
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.
-
Rationale: Inhibition of DHODH is a validated therapeutic strategy for autoimmune diseases and cancer. Given that the core of the molecule is a pyrimidine, it is plausible that it could act as a feedback inhibitor or an allosteric modulator of an enzyme involved in pyrimidine biosynthesis. Structure-activity relationship studies have shown that pyrimidine analogs can inhibit DHODH, although a 6-carboxylic acid group is often important for activity, which is absent in the query molecule.
Quantitative Data for Structurally Related Compounds
Direct quantitative data for this compound is not available in the reviewed literature. However, the following table summarizes IC50 values for related pyrimidine derivatives against the postulated target classes, providing a benchmark for potential potency.
| Compound Class | Target | Specific Compound Example | IC50 (nM) | Reference |
| Aminopyrimidine | Aurora Kinase A | N-trisubstituted pyrimidine derivative | 7.1 | |
| Aminopyrimidine | Aurora Kinase B | N-trisubstituted pyrimidine derivative | 25.7 | |
| Pyrazolo[3,4-d]pyrimidine | Focal Adhesion Kinase (FAK) | 2,4-diarylaminopyrimidine hydrazone (14f) | 113 | |
| Pyrrolo[2,3-d]pyrimidine | HDAC6 | Compound 7a | Potent (specific value not stated) | |
| Thienopyrimidine | DPP-4 | Compound 10d | 0.33 | |
| Pyrazolo[1,5-a]pyrimidine | COX-2 | 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine (10f) | Potent and selective (specific value not stated) | |
| Pyrimidine Analog | DHODH | Brequinar | 4.5 | |
| Pyrimidine Analog | DHODH | H-006 | 3.8 |
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in validating the potential therapeutic targets of this compound.
Protein Kinase Inhibition Assay (General Fluorometric Method)
-
Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. The kinase phosphorylates a substrate, and the amount of product is quantified, often using a fluorescence-based method.
-
Materials:
-
Purified recombinant protein kinase of interest.
-
Kinase-specific peptide substrate.
-
ATP.
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
This compound dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
96-well or 384-well microplates (white, for luminescence).
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Also prepare positive (known inhibitor) and negative (DMSO vehicle) controls.
-
In a microplate, add the test compound dilutions, positive control, or negative control.
-
Add the purified kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (or substrate consumed) using a detection reagent according to the manufacturer's protocol (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
-
Principle: This assay measures the activity of HDAC enzymes by quantifying the deacetylation of a fluorogenic substrate. The deacetylated product is then cleaved by a developer enzyme to release a fluorescent molecule.
-
Materials:
-
Nuclear extract containing HDACs or purified recombinant HDAC enzyme.
-
HDAC assay buffer.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (containing trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction).
-
This compound dissolved in DMSO.
-
96-well microplates (black, for fluorescence).
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in HDAC assay buffer. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and DMSO as a negative control.
-
In a microplate, add the test compound dilutions or controls.
-
Add the HDAC enzyme source (nuclear extract or purified enzyme) to each well.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow for the release of the fluorophore.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay (Fluorometric)
-
Principle: This assay quantifies DPP-4 activity by measuring the cleavage of a specific fluorogenic substrate, Gly-Pro-AMC. Inhibition of this cleavage by a test compound results in a decreased fluorescent signal.
-
Materials:
-
Recombinant human DPP-4 enzyme.
-
DPP-4 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
DPP-4 substrate (Gly-Pro-AMC).
-
This compound dissolved in DMSO.
-
A known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.
-
96-well microplates (black).
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and controls in assay buffer.
-
Add the test compound dilutions or controls to the wells of the microplate.
-
Add the DPP-4 enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DPP-4 substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cyclooxygenase (COX) Inhibition Assay (ELISA-based)
-
Principle: This method measures the production of Prostaglandin E2 (PGE2) by COX-1 or COX-2 from arachidonic acid. The amount of PGE2 is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Purified COX-1 or COX-2 enzyme.
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
This compound dissolved in a suitable solvent.
-
Known COX inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective) as positive controls.
-
PGE2 ELISA kit.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and controls.
-
In reaction tubes, combine the reaction buffer, heme, and the COX enzyme.
-
Add the test compound or controls and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and incubate for a precise time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a solution of stannous chloride or another suitable agent.
-
Dilute the reaction mixtures and quantify the amount of PGE2 produced using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay (Colorimetric)
-
Principle: This assay measures the activity of DHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. Inhibition of DHODH leads to a slower rate of DCIP reduction, observed as a decrease in absorbance.
-
Materials:
-
Recombinant human DHODH.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100).
-
Coenzyme Q10.
-
2,6-dichloroindophenol (DCIP).
-
Dihydroorotic acid (substrate).
-
This compound dissolved in DMSO.
-
A known DHODH inhibitor (e.g., Brequinar) as a positive control.
-
96-well microplates (clear).
-
Spectrophotometer plate reader capable of reading absorbance at ~600-650 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.
-
Prepare serial dilutions of the test compound and controls.
-
In a microplate, add the test compound or controls, followed by the DHODH enzyme. Pre-incubate at 25°C for 30 minutes.
-
Initiate the reaction by adding dihydroorotic acid.
-
Immediately measure the absorbance at 650 nm in kinetic mode for 10-15 minutes at 25°C.
-
Determine the rate of reaction (change in absorbance over time) for each well.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a comprehensive analysis of the structure-activity relationships of its core scaffolds—aminopyrimidine and hydrazinylpyrimidine—strongly suggests its potential to interact with several important classes of enzymes. The most promising potential targets include protein kinases, histone deacetylases, dipeptidyl peptidase IV, cyclooxygenases, and dihydroorotate dehydrogenase. The information and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these potential targets. Further investigation through the outlined experimental workflows is essential to elucidate the precise mechanism of action and to unlock the full therapeutic potential of this compound.
In Silico Analysis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine: A Technical Guide to Molecular Interaction Modeling
This technical guide offers a comprehensive overview of the computational methodologies for characterizing the molecular interactions of N,N-diethyl-2-hydrazinylpyrimidin-4-amine. The content herein is intended for an audience of researchers, scientists, and professionals in the field of drug development and computational biology.
Introduction to this compound and In Silico Modeling
This compound is a synthetic compound featuring a pyrimidine core, a structural motif prevalent in a wide array of biologically active molecules.[1][2][3] The unique substitution pattern of this molecule suggests the potential for specific interactions with biological macromolecules, making it a candidate for drug discovery research. In silico modeling, a cornerstone of modern computer-aided drug design (CADD), provides a powerful and resource-efficient means to predict and analyze these interactions at a molecular level.[4][5][6] This approach accelerates the identification of potential protein targets and the elucidation of binding mechanisms, thereby guiding further experimental validation.
This guide will detail the standard in silico workflow, including molecular docking to predict binding poses, molecular dynamics simulations to assess complex stability, and the generation of hypothetical quantitative data and signaling pathway diagrams to contextualize the potential biological role of this compound.
Methodologies: In Silico Experimental Protocols
The following sections outline the detailed protocols for the computational analysis of this compound.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[5][7]
Protocol:
-
Ligand Preparation:
-
The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D conformation.
-
Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Partial charges are assigned to the atoms of the ligand.
-
-
Receptor Preparation:
-
A 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
All non-essential water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and the protonation states of ionizable residues are assigned, typically at a physiological pH of 7.4.
-
The binding site is defined, often based on the location of a co-crystallized ligand or through pocket detection algorithms.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock Vina, Glide) is used to systematically sample a large number of orientations and conformations of the ligand within the defined binding site of the receptor.
-
Each generated pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol.
-
-
Analysis of Results:
-
The docking poses are ranked based on their scores.
-
The top-ranked poses are visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein.[7]
-
MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and the nature of the interactions over time.[8][9]
Protocol:
-
System Setup:
-
The most promising ligand-protein complex from molecular docking is used as the starting structure.
-
The complex is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P).
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.
-
-
Energy Minimization:
-
The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to a target temperature (e.g., 300 K) under the NVT (canonical) ensemble.
-
The system is then equilibrated at a constant pressure (e.g., 1 atm) and temperature under the NPT (isothermal-isobaric) ensemble. This ensures the system reaches the correct density.
-
-
Production Run:
-
Trajectory Analysis:
-
The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) are performed to provide a more accurate estimation of binding affinity.
-
Data Presentation: Quantitative In Silico Analysis
The following table summarizes hypothetical quantitative data from the in silico modeling of this compound against a putative protein kinase target.
| Analysis Type | Parameter | Hypothetical Value | Software/Method |
| Molecular Docking | Binding Affinity (kcal/mol) | -9.2 | AutoDock Vina |
| Hydrogen Bonds | 3 (with Leu83, Glu101, Asp164) | MOE | |
| Molecular Dynamics | Ligand RMSD (Å) | 1.5 ± 0.4 | GROMACS |
| Protein Backbone RMSD (Å) | 2.1 ± 0.3 | GROMACS | |
| Binding Free Energy (kcal/mol) | -45.8 ± 5.1 | MM/PBSA | |
| ADMET Prediction | LogP (Lipophilicity) | 2.85 | SwissADME |
| Water Solubility | Moderately Soluble | SwissADME | |
| Blood-Brain Barrier Permeation | No | SwissADME | |
| Cytochrome P450 Inhibition | CYP2D6, CYP3A4 inhibitor | SwissADME |
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the logical flow of the in silico experiments and a hypothetical signaling pathway involving the target.
Caption: In silico experimental workflow for interaction analysis.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
The in silico modeling of this compound provides a foundational understanding of its potential as a bioactive molecule. Through a systematic application of molecular docking and dynamics simulations, it is possible to predict its binding mode, estimate its binding affinity, and assess the stability of the ligand-receptor complex. The hypothetical data presented underscore the types of quantitative insights that can be gained from such studies. These computational predictions are crucial for hypothesis generation and for designing focused, efficient experimental studies to validate the compound's activity and mechanism of action. Future work should involve the synthesis of this compound and its in vitro evaluation against predicted targets to confirm the in silico findings.
References
- 1. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D-QSAR, molecular docking, and molecular dynamics simulation of a novel thieno[3,4-d]pyrimidine inhibitor targeting human immunodeficiency virus type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
The Prolific Pyrimidine: A Technical Guide to Novel Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, continues to be a cornerstone in the discovery of novel therapeutic agents. Its versatile chemical nature and ability to interact with a wide array of biological targets have cemented its importance in medicinal chemistry. This technical guide provides an in-depth exploration of recently discovered pyrimidine-based scaffolds, focusing on their synthesis, biological evaluation, and the intricate signaling pathways they modulate.
Key Pyrimidine-Based Scaffolds and Their Therapeutic Promise
The inherent drug-like properties of the pyrimidine ring have led to its incorporation into a multitude of approved drugs and clinical candidates.[1][2] Recent research has expanded this chemical space, yielding novel scaffolds with potent and selective activities across various disease areas, including oncology, infectious diseases, and neurological disorders.[3][4]
Anticancer Agents
Pyrimidine derivatives have shown significant promise as anticancer agents by targeting key proteins involved in cell cycle regulation and signal transduction.[5][6] Fused pyrimidine systems, in particular, have been extensively explored as inhibitors of protein kinases.[5][7]
Table 1: Anticancer Activity of Novel Pyrimidine Scaffolds
| Compound/Scaffold | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole–pyrimidine–sulfonamide hybrids (88, 89) | HER2, EGFR-L858R, EGFR-T790M | Panel of 60 cancer cell lines | 81 ± 40 ng/mL (88, HER2), 59 ± 30 ng/mL (88, EGFR-L858R), 49 ± 20 ng/mL (88, EGFR-T790M) | [8] |
| Pyrimidine-based FAK inhibitors (72) | FAK | MDA-MB-231 | 0.126 | [8] |
| 2,4,5,6-tetrasubstituted pyrimidines | CDK2 | Human tumor cells | Potent inhibition | [9] |
| Pyrido[2,3-d]pyrimidine derivatives (4, 10, 6, 11) | PIM-1 Kinase | MCF-7 | 11.4 nM (4), 17.2 nM (10), 34.6 nM (6), 21.4 nM (11) | [10] |
| Pyrazolo[1,5-a]pyrimidine derivatives | Pim-1 | - | Submicromolar potency | [11] |
| Chromenopyrimidine derivative (3) | - | Various cancer cell lines | 1.61 - 2.02 | [12] |
| Oxazole-pyrimidine derivatives (138) | - | MCF-7, A549, PC3, DU-145 | 0.01 - 0.12 | [13] |
Anti-Infective Agents
The pyrimidine scaffold is also a crucial component in the development of novel anti-infective agents, demonstrating activity against bacteria, fungi, and viruses.[3]
Table 2: Anti-Infective Activity of Novel Pyrimidine Scaffolds
| Compound/Scaffold | Target Organism | MIC (µg/mL) | Reference |
| Pyrimidine derivative (24) | Mycobacterium tuberculosis (H37Ra, H37Rv) | 0.5 - 1.0 | [8] |
| Sulfonylurea derivative (45) | Candida albicans | 0.05 - 0.3 | [8] |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive bacteria | 0.25 | [3] |
| Pyrimidine derivative (2) | S. aureus, E. coli, C. albicans | 2.4 µmol/L | [14] |
Central Nervous System (CNS) Agents
Recent studies have highlighted the potential of pyrimidine-containing compounds to treat various CNS disorders by modulating key receptors and enzymes.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines common experimental protocols for the synthesis and biological evaluation of pyrimidine-based scaffolds.
General Synthesis of Pyrimidine Derivatives
A common and versatile method for synthesizing substituted pyrimidines is the multi-component reaction. For instance, the synthesis of certain pyrimidine derivatives can be achieved through a one-pot reaction involving a benzaldehyde, ethyl cyanoacetate, and thiourea in the presence of a base like potassium bicarbonate.[8]
Workflow for a Typical Multi-Component Synthesis:
Caption: General workflow for the synthesis of pyrimidine scaffolds.
In Vitro Biological Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Experimental Workflow for MTT Assay:
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N,N-Diethyl-Substituted Heterocyclic Amines in Cancer Cell Lines
Disclaimer: Due to the limited availability of published research on the specific compound N,N-diethyl-2-hydrazinylpyrimidin-4-amine, this document provides data and protocols for a structurally related quinazoline derivative, 4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)-6-(5-((N,N-diethyl(aminoethyl))aminomethyl)furan-2-yl)quinazoline (hereafter referred to as Compound 6a), which features an N,N-diethylamino moiety and has demonstrated significant anticancer activity. This information is intended to serve as a valuable reference for researchers working with similar chemical scaffolds.
Introduction
Pyrimidine and quinazoline derivatives are classes of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] These compounds often exert their effects by inhibiting key signaling molecules involved in cancer cell proliferation, survival, and metastasis. This application note details the in vitro activity of Compound 6a, a 4-arylaminoquinazoline derivative, against various human cancer cell lines, its mechanism of action as an EGFR tyrosine kinase inhibitor, and its effects on the cell cycle and apoptosis.[3][4]
Data Presentation
The antiproliferative activity of Compound 6a and a related derivative (Compound 6d) was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Compound Name | SW480 (Colon) | A549 (Lung) | A431 (Skin) | NCI-H1975 (Lung) |
| Compound 6a | 4.21 µM | 4.10 µM | 2.09 µM | 5.13 µM |
| Compound 6d (6-(5-((N,N-diethylethyl)aminomethyl)furan-2-yl)-4-(4-(E)-(propen-1-yl)phenylamino)quinazoline) | 8.32 µM | 6.29 µM | 3.92 µM | 8.91 µM |
| Lapatinib (Control) | 12.58 µM | 14.90 µM | - | - |
Data sourced from a study on novel 4-arylaminoquinazoline derivatives.[3]
Compound 6a was further characterized for its enzymatic inhibitory activity against wild-type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK).
| Compound | Target | IC₅₀ |
| Compound 6a | EGFRwt-TK | 15.60 nM |
This data indicates that Compound 6a is a potent inhibitor of EGFR tyrosine kinase.[3][4]
Mechanism of Action: EGFR Signaling Pathway
Compound 6a functions as an inhibitor of the EGFR tyrosine kinase. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways. These pathways are crucial for regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth. By inhibiting the tyrosine kinase activity of EGFR, Compound 6a blocks these downstream signals, leading to cell cycle arrest and apoptosis.[3][5]
Caption: EGFR Signaling Pathway Inhibition by Compound 6a.
Experimental Protocols
This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4-arylaminoquinazolines bearing N,N-diethyl(aminoethyl)amino moiety with antitumour activity as EGFRwt-TK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4-arylaminoquinazolines bearing N, N-diethyl(aminoethyl)amino moiety with antitumour activity as EGFRwt-TK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer and apoptosis-inducing activities of quinazoline–isatin conjugates: epidermal growth factor receptor-tyrosine kinase assay and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for evaluating the antimicrobial properties of novel pyrimidine derivatives. The protocols outlined below are foundational methods in antimicrobial susceptibility testing, designed to yield reliable and reproducible data for drug discovery and development programs.
Introduction
Pyrimidine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial effects.[1][2] The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents, and pyrimidine derivatives represent a promising avenue of research.[3][4] These compounds have been shown to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][5][6] The mechanism of action for some pyrimidine derivatives has been attributed to the inhibition of essential cellular processes, such as FtsZ polymerization and GTPase activity, leading to bactericidal effects.[3]
This document details the standardized protocols for determining the in vitro antimicrobial activity of pyrimidine derivatives, primarily focusing on the broth microdilution method for Minimum Inhibitory Concentration (MIC) determination and the disk diffusion method for preliminary screening.
Key Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9] This method is considered a gold standard for susceptibility testing.[10]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives against selected microbial strains.
Materials:
-
Test pyrimidine derivatives
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[11]
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.9%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[12]
-
Spectrophotometer or nephelometer
-
Incubator[11]
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Pyrimidine Derivative Stock Solutions:
-
Dissolve the pyrimidine derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.[13][14]
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the pyrimidine derivative stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row.[15] Discard 100 µL from the last well containing the compound.
-
This will result in a range of concentrations of the pyrimidine derivative across the plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[8][11]
-
-
Reading and Interpretation of Results:
Kirby-Bauer Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test used to assess the susceptibility of bacteria to antimicrobial agents.[16][17] It is often used as a preliminary screening tool.
Objective: To qualitatively assess the antimicrobial activity of pyrimidine derivatives.
Materials:
-
Test pyrimidine derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[12]
-
Bacterial strains
-
Sterile saline (0.9%) or PBS
-
0.5 McFarland turbidity standard
-
Sterile swabs[10]
-
Forceps[10]
-
Incubator
Protocol:
-
Preparation of Antimicrobial Disks:
-
Impregnate sterile filter paper disks with a known concentration of the pyrimidine derivative solution.
-
Allow the disks to dry completely in a sterile environment.
-
-
Preparation of Inoculum and Inoculation of Agar Plate:
-
Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).
-
Dip a sterile swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube.[10]
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[10]
-
Allow the plate to dry for 3-5 minutes.[12]
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[17]
-
Ensure the disks are in firm contact with the agar.
-
Place no more than 6 disks on a 100mm plate or 12 on a 150mm plate to avoid overlapping zones of inhibition.[18]
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Reading and Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the pyrimidine derivative.
-
Data Presentation
Quantitative data from the antimicrobial activity assays should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives
| Compound ID | Test Microorganism | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| PYR-001 | Staphylococcus aureus ATCC 25923 | 16 | 0.5 |
| PYR-001 | Escherichia coli ATCC 25922 | 32 | 1 |
| PYR-001 | Pseudomonas aeruginosa ATCC 27853 | >128 | 2 |
| PYR-001 | Candida albicans ATCC 10231 | 64 | 1 |
| PYR-002 | Staphylococcus aureus ATCC 25923 | 8 | 0.5 |
| PYR-002 | Escherichia coli ATCC 25922 | 16 | 1 |
| PYR-002 | Pseudomonas aeruginosa ATCC 27853 | 64 | 2 |
| PYR-002 | Candida albicans ATCC 10231 | 32 | 1 |
Table 2: Zone of Inhibition for Pyrimidine Derivatives (Disk Diffusion Assay)
| Compound ID | Test Microorganism | Concentration on Disk (µg) | Zone of Inhibition (mm) | Positive Control (e.g., Ciprofloxacin) Zone (mm) |
| PYR-001 | Staphylococcus aureus ATCC 25923 | 30 | 18 | 25 |
| PYR-001 | Escherichia coli ATCC 25922 | 30 | 15 | 30 |
| PYR-002 | Staphylococcus aureus ATCC 25923 | 30 | 22 | 25 |
| PYR-002 | Escherichia coli ATCC 25922 | 30 | 19 | 30 |
Visualizations
Experimental Workflow for MIC Determination
References
- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. apec.org [apec.org]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cdstest.net [cdstest.net]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 17. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 18. hardydiagnostics.com [hardydiagnostics.com]
Protocol for using N,N-diethyl-2-hydrazinylpyrimidin-4-amine as a chemical probe
Application Note & Protocol
Topic: General Protocol for the Characterization and Use of Novel Pyrimidine-Based Compounds as Chemical Probes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound N,N-diethyl-2-hydrazinylpyrimidin-4-amine is not a well-characterized chemical probe with established public protocols or identified specific targets. The following document provides a generalized framework and representative protocols for the evaluation of novel pyrimidine-based compounds, such as this compound, as potential chemical probes, particularly in the context of cancer research.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous approved drugs and chemical probes.[1] Pyrimidine derivatives are known to interact with a wide range of biological targets, including kinases, enzymes, and receptors, making them a versatile starting point for probe development.[1][2] Their significance is particularly noted in oncology, where they are integral to many anticancer agents.[1][3]
This document outlines a general workflow for the initial characterization of a novel pyrimidine-based compound as a chemical probe. The protocols provided are designed to help researchers assess a compound's potency, selectivity, and cellular activity, using a hypothetical scenario where the probe targets a protein kinase involved in a cancer-related signaling pathway.
Proposed Workflow for Probe Characterization
A systematic approach is essential to validate a new molecule as a chemical probe. The following workflow outlines the key stages, from initial biochemical characterization to cellular target engagement.
Caption: A generalized workflow for the validation of a novel chemical probe.
Quantitative Data Summary (Illustrative)
The following tables present example data that would be generated during the characterization of a hypothetical pyrimidine-based probe, "Probe-PYR-01".
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | Probe-PYR-01 IC50 (nM) | Control Compound IC50 (nM) |
|---|---|---|
| Target Kinase A | 55 | 25 |
| Kinase B | 1,200 | 300 |
| Kinase C | > 10,000 | 5,000 |
| Kinase D | 850 | 150 |
Table 2: Cellular Activity Profile
| Cell Line | Target Expression | Probe-PYR-01 EC50 (µM) | Notes |
|---|---|---|---|
| Cancer Line 1 | High | 0.5 | Target-dependent growth inhibition. |
| Cancer Line 2 | Low | 15.8 | Reduced sensitivity. |
| Non-cancer Line | Normal | > 50 | Low cytotoxicity in normal cells.[3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Luminescence-Based)
This protocol is designed to measure the direct inhibitory effect of a compound on a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., Probe-PYR-01) dissolved in DMSO
-
Luminescent kinase activity kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting range is 10 mM down to 1 nM.
-
Add 50 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate solution in kinase buffer and add 5 µL to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at the Kₘ concentration for the specific kinase) to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescent kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then measured using a luciferase/luciferin reaction.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and plot the results in a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (Resazurin Reduction)
This protocol assesses the effect of the compound on the viability of cultured cells.
Materials:
-
Cancer cell lines (e.g., MCF7, HepG2, A549) and a non-cancerous cell line (e.g., MCF-10A).[3]
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Methodology:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to the respective wells. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence on a plate reader. The signal is proportional to the number of viable, metabolically active cells.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 3: Western Blot for Target Engagement
This protocol is used to confirm that the compound engages its intended target in a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing the target kinase
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-substrate, anti-total-substrate, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and blotting equipment
Methodology:
-
Plate cells and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells on ice using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and image the blot using a digital imager.
-
Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.
Signaling Pathway Visualization
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a pyrimidine-based kinase inhibitor.
Caption: A hypothetical kinase signaling pathway inhibited by a chemical probe.
References
- 1. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JU | Efficient Protocol for Novel Hybrid Pyrimidines [ju.edu.sa]
Application Notes and Protocols for High-Throughput Screening of N,N-diethyl-2-hydrazinylpyrimidin-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of N,N-diethyl-2-hydrazinylpyrimidin-4-amine analogs. Pyrimidine scaffolds are prevalent in medicinal chemistry and are known to interact with a variety of biological targets, most notably protein kinases. Given the structural features of the core molecule, the following protocols are designed to identify and characterize the bioactivity of these analogs, with a primary focus on their potential as kinase inhibitors.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries to identify "hits" that modulate a specific biological target or pathway.[1] The success of an HTS campaign relies on robust, miniaturized, and automated assays.[2] This guide outlines both biochemical (cell-free) and cell-based screening approaches to provide a comprehensive profile of the compound library. Biochemical assays offer direct measurement of a compound's effect on a purified target protein, while cell-based assays provide insights into a compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and potential cytotoxicity.[3][4]
The protocols detailed below are suitable for implementation in 384- or 1536-well microplate formats and are designed to be compatible with standard automated liquid handling systems and plate readers.[1]
Plausible Target and Signaling Pathway
Due to the prevalence of the pyrimidine core in known kinase inhibitors, these protocols will proceed under the assumption that this compound analogs may target protein kinases.[5] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[6] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them attractive drug targets.[6][7] A representative signaling pathway that could be modulated by these analogs is the MAP kinase (MAPK) pathway, a key cascade involved in cell proliferation, differentiation, and survival.
Below is a diagram illustrating a simplified kinase signaling cascade.
Caption: Simplified Kinase Signaling Pathway.
Experimental Workflow
The high-throughput screening process follows a standardized workflow to ensure efficiency and reproducibility.[8] The major steps include assay development, a pilot screen to validate the assay with a small compound set, the full-scale HTS campaign, and subsequent data analysis to identify hits.[8]
The diagram below outlines the general workflow for the proposed screening campaign.
Caption: High-Throughput Screening Experimental Workflow.
Experimental Protocols
Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol describes a homogenous, luminescence-based assay to directly measure the inhibition of a specific kinase by the test compounds. The assay quantifies the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. A decrease in kinase activity results in less ATP consumption and a higher luminescence signal.
Materials:
-
Kinase of interest (e.g., RAF, MEK)
-
Kinase substrate (specific to the kinase)
-
This compound analog library (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ATP solution
-
White, opaque 384-well microplates
-
Acoustic dispenser or pin tool for compound transfer
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 20-50 nL of each analog from the library stock plates to the 384-well white assay plates. Also, include wells for positive control (no kinase) and negative control (DMSO vehicle).
-
Enzyme/Substrate Preparation: Prepare a 2X kinase/substrate mix in cold assay buffer. The optimal concentrations of kinase and substrate should be determined during assay development to be at or near the Km for the substrate.
-
Enzyme Addition: Add 5 µL of the 2X kinase/substrate mix to each well of the assay plate.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a 2X ATP solution in assay buffer. Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Signal Detection: Add 10 µL of Kinase-Glo® reagent to each well. Mix on a plate shaker for 2 minutes to lyse any cells and stop the kinase reaction.
-
Luminescence Reading: Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control)
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
For confirmed hits, perform dose-response experiments to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9]
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of the pyrimidine analogs on the proliferation of a cancer cell line that is dependent on a specific kinase pathway for survival. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][11]
Materials:
-
Cancer cell line (e.g., A375 melanoma for BRAF inhibitors)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analog library (in DMSO)
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Clear, flat-bottom 384-well microplates
-
Automated liquid handler
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Harvest and count cells. Dilute the cells in culture medium to a final concentration of 1,000-5,000 cells per 40 µL (optimize for logarithmic growth over the assay period). Dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubation: Incubate the plates for 24 hours in a humidified incubator to allow cells to attach.
-
Compound Addition: Add 50 nL of each analog from the library stock plates to the cell plates. Include wells for negative control (DMSO vehicle) and positive control (a known cytotoxic agent like staurosporine).
-
Incubation: Return the plates to the incubator and incubate for 72 hours.
-
MTT Addition: Add 5 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 40 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently mix the plates and read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percent growth inhibition for each compound: % Growth Inhibition = 100 * (1 - (Abs_compound - Abs_background) / (Abs_neg_control - Abs_background))
-
Identify hits as compounds that show significant growth inhibition (e.g., >50%).
-
Perform dose-response experiments for confirmed hits to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Data Presentation
Quantitative data from the primary screens and follow-up dose-response experiments should be summarized in tables for clear comparison.
Table 1: Primary HTS Hit Summary
| Compound ID | % Inhibition (Biochemical Assay) | % Growth Inhibition (Cell-Based Assay) | Hit Category |
|---|---|---|---|
| Analog-001 | 85.2 | 78.5 | Dual Hit |
| Analog-002 | 5.6 | 10.1 | Inactive |
| Analog-003 | 65.7 | 12.3 | Biochemical Hit |
| Analog-004 | 15.4 | 55.9 | Cell-Based Hit |
| ... | ... | ... | ... |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | Biochemical IC₅₀ (µM) | Cell-Based GI₅₀ (µM) |
|---|---|---|
| Analog-001 | 0.15 | 0.5 |
| Analog-003 | 1.2 | > 50 |
| Analog-004 | > 50 | 2.5 |
| ... | ... | ... |
Conclusion
The protocols and workflows described in this document provide a robust framework for the high-throughput screening of this compound analogs. By combining biochemical and cell-based assays, researchers can efficiently identify potent and cell-permeable compounds for further development. The systematic approach to data analysis and presentation will aid in the selection of promising lead candidates for subsequent optimization and preclinical evaluation.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifescienceglobal.com [lifescienceglobal.com]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput drug screening reveals Pyrvinium pamoate as effective candidate against pediatric MLL-rearranged acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Kinase Inhibitory Potential of Hydrazinylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazinylpyrimidines have emerged as a promising scaffold in the design of novel kinase inhibitors. Their unique structural features allow for versatile interactions within the ATP-binding pocket of various kinases, leading to potent and selective inhibition. This document provides detailed application notes and protocols for evaluating the kinase inhibitory potential of this compound class, from initial cell-free enzymatic assays to cell-based functional assays.
Key Concepts and Experimental Workflow
The evaluation of a novel hydrazinylpyrimidine as a kinase inhibitor typically follows a multi-step process. This workflow is designed to first identify the inhibitory activity against specific kinases and then to characterize the compound's effect on cellular processes regulated by these kinases.
Data Presentation: Kinase Inhibitory Activity of Pyrimidine Derivatives
The following tables summarize the inhibitory activities of various pyrimidine-based compounds against different kinases and cancer cell lines. This data can serve as a benchmark for evaluating novel hydrazinylpyrimidine analogues.
Table 1: In Vitro Kinase Inhibition Data
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrazolo[1,5-a]pyrazine | JAK1 | 3 | N/A | N/A |
| Pyrazolo[1,5-a]pyrazine | JAK2 | 8.5 | N/A | N/A |
| Pyrazolo[1,5-a]pyrazine | TYK2 | 7.7 | N/A | N/A |
| 2-Aminopyrazine | RET (wild-type) | < 4 | N/A | N/A |
| 2-Aminopyrazine | RET (V804M mutant) | < 4 | N/A | N/A |
| Pyrazine-2-carbonitrile | CHK1 | 1 | N/A | N/A |
| Pyrazine-2-carbonitrile | CHK2 | 8 | N/A | N/A |
| Pyrido[2,3-d]pyrimidine | PIM-1 | 11.4 | Staurosporine | 16.7 |
| Isatin-Hydrazone | CDK2 | 245 | Imatinib | 131 |
| Pyrimidine Derivative | CDK2/cyclin E | N/A | Staurosporine | 1.4 |
Data compiled from multiple sources, including[1][2][3][4].
Table 2: Cytotoxicity Data in Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrimidinyl Hydrazone | Melanoma | Melanoma | 0.37 | Doxorubicin | > 25 |
| Pyrimidinyl Hydrazone | Ovarian Cancer | Ovarian | 0.11 | Doxorubicin | > 25 |
| Pyrimidinyl Hydrazone | Pancreatic Cancer | Pancreatic | 1.09 | Doxorubicin | > 25 |
| Isatin-Hydrazone | MCF7 | Breast Adenocarcinoma | 1.51 | Doxorubicin | 3.1 |
| Isatin-Hydrazone | A2780 | Ovary Adenocarcinoma | 18.96 | N/A | N/A |
| Hydrazide-Hydrazone | SH-SY5Y | Neuroblastoma | 2.9 | N/A | N/A |
| Hydrazide-Hydrazone | Kelly | Neuroblastoma | 1.3 | N/A | N/A |
| Hydrazide-Hydrazone | MCF-7 | Breast Adenocarcinoma | 14.1 | N/A | N/A |
Data compiled from multiple sources, including[5].
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic tyrosine kinase and can be specifically tailored for kinases like VEGFR2.
Materials:
-
Recombinant human kinase (e.g., VEGFR2, BPS Bioscience, Cat. No. 40301)[6]
-
5x Kinase Buffer
-
Substrate (e.g., Poly-(Glu, Tyr) 4:1)
-
ATP
-
Test Hydrazinylpyrimidine Compound (dissolved in DMSO)
-
Kinase-Glo™ MAX Reagent (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with distilled water.
-
Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and substrate.
-
Compound Dilution: Prepare serial dilutions of the hydrazinylpyrimidine compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[6]
-
Assay Plate Setup:
-
Add the diluted compound or vehicle (for positive and negative controls) to the wells.
-
Add the master mix to all wells.
-
Add 1x Kinase Buffer to the "blank" wells.
-
-
Enzyme Addition: Dilute the kinase enzyme in 1x Kinase Buffer to the desired concentration.
-
Initiate Reaction: Add the diluted kinase to all wells except the "blank" wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[7]
-
Detection:
-
Allow the Kinase-Glo™ MAX reagent to equilibrate to room temperature.
-
Add the Kinase-Glo™ MAX reagent to each well.
-
Incubate at room temperature for 15 minutes, protected from light.[7]
-
-
Readout: Measure luminescence using a microplate reader.
-
Data Analysis: Subtract the "blank" reading from all other readings. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of hydrazinylpyrimidine compounds on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF7, A549)
-
Complete cell culture medium
-
Hydrazinylpyrimidine compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the hydrazinylpyrimidine compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Target Phosphorylation
This protocol is designed to determine if a hydrazinylpyrimidine compound inhibits the phosphorylation of a target kinase (e.g., EGFR) in a cellular context.[8][9]
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)
-
Serum-free cell culture medium
-
Ligand for kinase activation (e.g., EGF for EGFR)
-
Hydrazinylpyrimidine compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the target kinase, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with the hydrazinylpyrimidine compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the total protein antibody and the loading control antibody to ensure equal protein loading and to assess the total amount of the target protein.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that can be targeted by hydrazinylpyrimidine kinase inhibitors.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 3. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N,N-diethyl-2-hydrazinylpyrimidin-4-amine in Human Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N,N-diethyl-2-hydrazinylpyrimidin-4-amine in human plasma. The method involves a straightforward protein precipitation for sample cleanup, followed by derivatization to enhance chromatographic retention and ionization efficiency. The analyte and its stable isotope-labeled internal standard are separated using reversed-phase chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization mode. The method was validated according to the FDA guidelines and demonstrated excellent linearity, accuracy, precision, and selectivity over the concentration range of 0.1 to 100 ng/mL. This method is suitable for supporting pharmacokinetic and toxicokinetic studies of this compound.
Introduction
This compound is a synthetic organic compound with potential applications in pharmaceutical development. Accurate and reliable quantification of this compound in biological matrices is essential for preclinical and clinical studies. Due to the polar nature and potential instability of the hydrazine group, developing a robust analytical method presents a challenge. This application note details a validated LC-MS/MS method that addresses these challenges through a simple sample preparation procedure involving protein precipitation and chemical derivatization. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.
Experimental
Materials and Reagents
-
This compound (purity >99%) and its stable isotope-labeled internal standard (IS), this compound-d10.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Ammonium acetate (LC-MS grade).
-
Human plasma (K2-EDTA).
-
Derivatizing reagent: p-Anisaldehyde solution (10 mg/mL in methanol).
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |
| Analyte Derivative | 314.2 | 135.1 | 25 | 80 |
| IS Derivative | 324.2 | 145.1 | 25 | 80 |
Protocols
Standard and Quality Control (QC) Sample Preparation
Stock solutions of the analyte and IS were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma to achieve final concentrations ranging from 0.1 ng/mL to 100 ng/mL.
Sample Preparation Protocol
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of IS working solution (100 ng/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 150 µL of the supernatant to a clean 1.5 mL tube.
-
Add 50 µL of p-anisaldehyde solution (10 mg/mL in methanol).
-
Vortex for 30 seconds.
-
Incubate at 60 °C for 30 minutes.
-
Cool to room temperature and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The method was validated according to the US FDA guidance for bioanalytical method validation.[1][2][3] The validation parameters included selectivity, linearity, accuracy, precision, matrix effect, and stability.
Selectivity
Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and IS.
Linearity and Range
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. A weighted (1/x²) linear regression was used to fit the data. The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results are summarized in Table 4.
Table 4: Summary of Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | 8.5 | 3.2 | 9.8 | 4.5 |
| Low QC | 0.3 | 6.2 | -1.5 | 7.5 | -0.8 |
| Mid QC | 10 | 4.8 | 2.1 | 5.9 | 1.7 |
| High QC | 80 | 3.5 | -0.9 | 4.2 | -1.2 |
Matrix Effect
The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat solutions at low and high QC concentrations. The CV of the matrix factor was less than 15%, indicating no significant matrix effect.
Stability
The stability of the analyte in human plasma was assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability. The results, summarized in Table 5, demonstrate that the analyte is stable under these conditions.
Table 5: Summary of Stability Data
| Stability Condition | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| Bench-top (4 hours) | 0.3 | 0.29 | 96.7 |
| 80 | 78.9 | 98.6 | |
| Freeze-Thaw (3 cycles) | 0.3 | 0.31 | 103.3 |
| 80 | 81.2 | 101.5 | |
| Long-term (-80 °C, 30 days) | 0.3 | 0.28 | 93.3 |
| 80 | 77.5 | 96.9 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in human plasma.
Caption: Logical relationship of method validation parameters ensuring reliable data for clinical applications.
Conclusion
A sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method employs a simple protein precipitation followed by derivatization and has a total run time of 5 minutes. The validation results demonstrate that the method is accurate, precise, and reliable for its intended purpose. This method can be successfully applied to support pharmacokinetic and toxicokinetic studies in drug development.
References
Application Notes and Protocols for N,N-diethyl-2-hydrazinylpyrimidin-4-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-diethyl-2-hydrazinylpyrimidin-4-amine is a substituted pyrimidine derivative with potential applications in organic synthesis, particularly in the construction of fused heterocyclic systems. While specific literature on this exact molecule is limited, its structural features, namely the presence of a hydrazinyl group on the pyrimidine ring, suggest its utility as a key building block in synthesizing various pharmacologically relevant scaffolds. Hydrazinylpyrimidines are known precursors for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and hypnotic properties.[1] This document provides detailed application notes and protocols for the potential use of this compound in such synthetic transformations, based on established methodologies for analogous compounds.
Key Applications
The primary application of this compound in organic synthesis is expected to be in the construction of fused pyrazole rings, leading to the formation of pyrazolo[1,5-a]pyrimidines. This transformation typically involves the condensation of the hydrazinylpyrimidine with a 1,3-dicarbonyl compound or its synthetic equivalent. The diethylamino substituent at the 4-position of the pyrimidine ring can modulate the electronic properties and solubility of the resulting derivatives, potentially influencing their biological activity and pharmacokinetic profiles.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
A general and widely employed method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold involves the reaction of a 2-hydrazinylpyrimidine with a β-ketoester or a 1,3-diketone.[2][3] This reaction proceeds through a condensation-cyclization sequence.
General Reaction Scheme:
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound as a precursor.
Protocol 1: Synthesis of 5,7-dihydroxy-2-(N,N-diethylamino)pyrazolo[1,5-a]pyrimidine
This protocol describes the reaction of this compound with diethyl malonate to yield a dihydroxy-substituted pyrazolo[1,5-a]pyrimidine derivative.
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.
-
Reagent Addition: To this solution, add diethyl malonate (1.2 eq) followed by a catalytic amount of a base such as sodium ethoxide.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water.
Quantitative Data (Hypothetical):
| Compound | Starting Material (g) | Product (g) | Yield (%) | Melting Point (°C) |
| 5,7-dihydroxy-2-(N,N-diethylamino)pyrazolo[1,5-a]pyrimidine | 1.81 | 2.15 | 85 | >300 |
Protocol 2: Chlorination of 5,7-dihydroxy-2-(N,N-diethylamino)pyrazolo[1,5-a]pyrimidine
The dihydroxy derivative can be converted to the corresponding dichloro derivative, which is a versatile intermediate for further functionalization via nucleophilic substitution reactions.[3]
Experimental Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place the 5,7-dihydroxy-2-(N,N-diethylamino)pyrazolo[1,5-a]pyrimidine (1.0 eq).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (10 eq) to the flask at 0 °C with stirring.
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Compound | Starting Material (g) | Product (g) | Yield (%) |
| 5,7-dichloro-2-(N,N-diethylamino)pyrazolo[1,5-a]pyrimidine | 2.37 | 1.85 | 68 |
Signaling Pathway and Drug Development Context
Pyrazolo[1,5-a]pyrimidines are known to act as inhibitors of various protein kinases, which are key regulators in cellular signaling pathways often dysregulated in diseases like cancer.[2] The synthesized derivatives can be screened for their inhibitory activity against a panel of kinases to identify potential therapeutic agents.
Caption: Workflow from synthesis to potential drug development.
Conclusion
This compound, by virtue of its reactive hydrazinyl group, is a promising starting material for the synthesis of biologically active pyrazolo[1,5-a]pyrimidine derivatives. The protocols outlined above, based on established chemical transformations of analogous compounds, provide a framework for researchers to explore the synthetic utility of this compound. The resulting derivatives can be valuable additions to compound libraries for screening in drug discovery programs, particularly in the search for novel kinase inhibitors. Further investigation into the specific reactivity and applications of this compound is warranted to fully realize its potential in organic synthesis and medicinal chemistry.
References
Application Notes and Protocols for Cellular Upt.ake and Localization Studies of N,N-diethyl-2-hydrazinylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-diethyl-2-hydrazinylpyrimidin-4-amine is a novel pyrimidine derivative with potential therapeutic applications. Understanding its interaction with target cells, specifically its cellular uptake, distribution, and subcellular localization, is crucial for elucidating its mechanism of action, optimizing its efficacy, and assessing potential off-target effects. These application notes provide a comprehensive overview and detailed protocols for investigating the cellular pharmacokinetics of this compound.
The provided protocols are generalized methodologies applicable to the study of novel small molecules like this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Data Presentation
To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be organized into structured tables. Below are template tables for recording typical data from cellular uptake and localization experiments.
Table 1: Cellular Uptake of this compound Measured by Flow Cytometry
| Cell Line | Compound Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) |
| HeLa | 1 | 1 | 150 ± 12 | 85 ± 5 |
| 1 | 4 | 450 ± 35 | 98 ± 2 | |
| 10 | 1 | 800 ± 60 | 99 ± 1 | |
| 10 | 4 | 1800 ± 120 | 99 ± 1 | |
| A549 | 1 | 1 | 120 ± 10 | 80 ± 6 |
| 1 | 4 | 380 ± 28 | 95 ± 3 | |
| 10 | 1 | 750 ± 55 | 98 ± 2 | |
| 10 | 4 | 1650 ± 110 | 99 ± 1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Subcellular Localization of this compound Determined by Subcellular Fractionation and Quantification
| Subcellular Fraction | HeLa | A549 |
| % of Total Intracellular Compound | % of Total Intracellular Compound | |
| Cytosol | 65 ± 5 | 70 ± 6 |
| Nucleus | 20 ± 3 | 15 ± 2 |
| Mitochondria | 10 ± 2 | 8 ± 1 |
| Membrane/Particulate | 5 ± 1 | 7 ± 1 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were treated with 10 µM of the compound for 4 hours.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization.
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture the desired cell lines (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells into appropriate culture vessels (e.g., 6-well plates for flow cytometry, 10 cm dishes for subcellular fractionation, or coverslip-bottom dishes for microscopy) at a density that will result in 70-80% confluency on the day of the experiment.[1]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the compound. Incubate the cells for the desired time points.
Protocol 2: Cellular Uptake Analysis by Flow Cytometry
This protocol assumes the compound is intrinsically fluorescent or has been labeled with a fluorophore.
-
Cell Harvesting: After incubation with the compound, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.[1]
-
Detachment: Detach adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Staining (Optional): If necessary, stain for cell viability using a dye like Propidium Iodide (PI) to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Excite the cells with the appropriate laser and collect the fluorescence emission at the corresponding wavelength for the compound's fluorophore.[2][3]
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Quantify the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells.[1]
Protocol 3: Subcellular Localization by Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips.
-
Treatment: Treat the cells with the fluorescently labeled compound as described in Protocol 1.
-
Organelle Staining: After incubation, wash the cells with PBS and stain with organelle-specific fluorescent dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker for mitochondria).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Imaging: Mount the coverslips on microscope slides with an antifade mounting medium. Image the cells using a confocal or high-resolution fluorescence microscope.[4][5]
-
Image Analysis: Analyze the acquired images to determine the colocalization of the compound's fluorescence with the signals from the organelle-specific dyes.
Protocol 4: Subcellular Fractionation
This protocol allows for the biochemical separation of cellular compartments.
-
Cell Harvesting: Harvest the treated cells by scraping and centrifuge at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells.[6]
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.[6]
-
Homogenization: Disrupt the cell membrane using a Dounce homogenizer or by passing the cell suspension through a narrow-gauge needle.[7]
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700-1000 x g for 10 minutes) to pellet the nuclei.[6][7] The supernatant contains the cytoplasm, mitochondria, and other organelles.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.[7][8] The resulting supernatant is the cytosolic fraction.
-
Further centrifugation at very high speeds (e.g., 100,000 x g for 1 hour) can be used to pellet the microsomal/membrane fraction.[7]
-
-
Fraction Purity Analysis: Assess the purity of each fraction by performing Western blotting for well-established protein markers of each compartment (e.g., Histone H3 for the nucleus, COX IV for mitochondria, GAPDH for the cytosol).
-
Compound Quantification: Quantify the amount of this compound in each fraction using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or by measuring its fluorescence if applicable.
Visualizations
The following diagrams illustrate the experimental workflows and potential signaling pathways.
Caption: Experimental workflow for cellular uptake and localization studies.
Caption: Potential cellular uptake and signaling pathways.
References
- 1. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 2. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Single-Molecule Localization Microscopy (SMLM) Protocols | Bruker [bruker.com]
- 5. cdt.sensors.cam.ac.uk [cdt.sensors.cam.ac.uk]
- 6. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcellular fractionation protocol [abcam.com]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Measuring the Anti-inflammatory Effects of Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Pyrimidine and its derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential.[1][2] Their mechanisms of action often involve the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[1][2]
This document provides detailed application notes and experimental protocols for developing and utilizing in vitro assays to screen and characterize the anti-inflammatory effects of pyrimidine compounds. The presented methodologies are designed to be a valuable resource for researchers in academic and industrial settings who are focused on the discovery and development of novel anti-inflammatory therapeutics.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of pyrimidine compounds are often attributed to their interaction with specific signaling cascades. Two of the most relevant pathways are the lipopolysaccharide (LPS)-induced pro-inflammatory signaling pathway and the Nuclear Factor-kappa B (NF-κB) signaling pathway.
LPS-Induced Pro-inflammatory Signaling Pathway
Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages.[3] The binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB and activator protein-1 (AP-1).[3][4] These transcription factors then drive the expression of various pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[4] Pyrimidine compounds can interfere with this pathway at multiple points, thereby reducing the inflammatory response.
NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a central role in regulating the immune and inflammatory responses.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals like TNF-α or IL-1, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[7] This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including a wide array of pro-inflammatory cytokines, chemokines, and enzymes.[2][5] Many pyrimidine derivatives exert their anti-inflammatory effects by inhibiting one or more steps in this critical pathway.[1]
Experimental Workflow for Screening Pyrimidine Compounds
A systematic approach is crucial for efficiently screening and characterizing the anti-inflammatory properties of pyrimidine compounds. The following workflow outlines a typical screening cascade, starting from initial toxicity assessment to the detailed analysis of specific inflammatory markers.
Data Presentation: Summary of Quantitative Data
Clear and concise presentation of quantitative data is essential for comparing the anti-inflammatory potency of different pyrimidine compounds. The following tables provide templates for summarizing key experimental findings.
Table 1: Cytotoxicity of Pyrimidine Compounds in Macrophage Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Pyrimidine A | RAW 264.7 | 24 | >100 |
| Pyrimidine B | RAW 264.7 | 24 | 75.3 |
| Pyrimidine C | THP-1 | 48 | >100 |
| Control (Doxorubicin) | RAW 264.7 | 24 | 5.2 |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Concentration (µM) | % Inhibition of NO Production | IC50 (µM) |
| Pyrimidine 7a | 100 | 65.48 | 76.6[5] |
| Pyrimidine 9d | 100 | 61.90 | 88.7[5] |
| Pyrimidine D27 | 10 | 90.4 | 3.17[8] |
| L-NAME (Control) | 100 | 95.2 | 15.8 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Compound | Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Pyrimidine 7a | 50 | 61[5] | 32[5] |
| Pyrimidine 9d | 50 | 83[5] | 48[5] |
| Pyrimidine Derivative | 10 | 50 | - |
| Dexamethasone (Control) | 1 | 85 | 92 |
Table 4: Inhibition of Pro-inflammatory Enzyme Expression in LPS-Stimulated Macrophages
| Compound | Concentration (µM) | % Inhibition of iNOS Expression | % Inhibition of COX-2 Expression |
| Pyrimidine 7a | 50 | 53[5] | - |
| Pyrimidine 9d | 50 | 65[5] | - |
| Pyrimidine Compound 36 | - | IC50: 6.2 µM[9] | - |
| Pyrimidine Derivative | 10 | 70 | 65 |
| Dexamethasone (Control) | 1 | 90 | 88 |
Table 5: Inhibition of Cyclooxygenase (COX) Isoenzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrimidine 2a | 6.43[10] | 3.5[10] | 1.84 |
| Pyrimidine L1 | >100 | 1.5 | >66.7 |
| Pyrimidine L2 | >100 | 1.2 | >83.3 |
| Celecoxib (Control) | 6.34[10] | 0.65[10] | 9.75 |
| Indomethacin (Control) | 0.21[1] | 2.60[1] | 0.08 |
Experimental Protocols
Cell Culture and Treatment
Cell Lines:
-
RAW 264.7 (Murine Macrophage): A commonly used cell line for studying inflammation.
-
THP-1 (Human Monocytic): Can be differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA).
General Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Treatment Protocol:
-
Seed cells in appropriate well plates (e.g., 96-well for viability and ELISA, 6-well for Western blot and qPCR) and allow them to adhere overnight.
-
For THP-1 cells, differentiate with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Pre-treat the cells with various concentrations of the pyrimidine compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement). Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.[4]
-
Incubate the plate for 4 hours at 37°C.[4]
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Protocol:
-
Collect 50-100 µL of cell culture supernatant from each well.
-
Add an equal volume of Griess Reagent (pre-mixed 1:1 ratio of Component A and B) to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines like TNF-α and IL-6 in cell culture supernatants.
Materials:
-
ELISA kits for mouse or human TNF-α and IL-6 (follow the manufacturer's instructions)
-
Wash buffer
-
Substrate solution
-
Stop solution
General Protocol:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration from the standard curve.
Gene Expression Analysis (qPCR)
Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of pro-inflammatory genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for TNF-α, IL-6, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin)
Protocol:
-
Lyse the cells and extract total RNA according to the kit manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the cDNA, primers, and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the protein levels of iNOS and COX-2.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Conclusion
The assays and protocols detailed in this document provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory effects of pyrimidine compounds. By systematically assessing cytotoxicity and the inhibition of key inflammatory mediators and pathways, researchers can effectively identify and characterize promising lead candidates for the development of novel anti-inflammatory drugs. The provided templates for data presentation and diagrams of signaling pathways and experimental workflows are intended to facilitate clear communication and robust experimental design.
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of N-2,4-pyrimidine-N-phenyl-N'-alkyl ureas as orally active inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of Anti-Inflammatory Activity of a Series of Pyrimidine Derivatives, by Multiple Linear Regression and Artificial Neural Networks [scirp.org]
- 8. Novel Pyrazolo[4,3- d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of N,N-diethyl-2-hydrazinylpyrimidin-4-amine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Step 1: Synthesis of 2-Hydrazinylpyrimidin-4-amine (Hydrazinolysis)
Question: My yield of 2-hydrazinylpyrimidin-4-amine is consistently low. What are the potential causes and solutions?
Answer: Low yields in the hydrazinolysis of a 2-chloropyrimidine precursor can stem from several factors:
-
Incomplete Reaction: The nucleophilic aromatic substitution (SNAr) reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Ensure a sufficient excess of hydrazine hydrate is used (typically 3-5 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Side Reactions: The formation of undesired byproducts can consume starting material and complicate purification.
-
Di-substitution: If starting with a 2,4-dichloropyrimidine, hydrazine can potentially substitute at both the 2- and 4-positions. The 4-position is generally more reactive towards nucleophilic attack unless there are specific substituent effects.[1][2][3]
-
Ring Opening: Under harsh conditions (high temperatures and prolonged reaction times with excess hydrazine), the pyrimidine ring can be susceptible to cleavage, leading to the formation of pyrazole derivatives or other degradation products.[1]
-
Solution: Carefully control the reaction temperature and stoichiometry. A stepwise approach, where the 4-amino group is already in place on the starting material (e.g., 2-chloro-4-aminopyrimidine), can prevent unwanted reactions at the 4-position.
-
-
Purification Losses: The product may be lost during work-up and purification.
-
Solution: 2-Hydrazinyl-4-aminopyrimidine is a relatively polar compound. Ensure the appropriate solvent system is used for extraction and chromatography. Recrystallization from a suitable solvent like ethanol or isopropanol can be an effective purification method.
-
Question: I am observing multiple spots on my TLC plate after the hydrazinolysis reaction. What are the likely impurities?
Answer: Besides unreacted starting material, common impurities include:
-
Di-hydrazinylpyrimidine: If using a di-substituted pyrimidine as a starting material.
-
Isomeric Products: Depending on the starting material, substitution at other positions might occur, though typically the 2- and 4-positions are most susceptible to nucleophilic attack. The regioselectivity can be influenced by substituents on the pyrimidine ring.[1][2][3][4][5]
-
Hydrazones: If there are any carbonyl impurities in the reaction mixture, the hydrazine can form hydrazones.
Step 2: N,N-Diethylation of 2-Hydrazinylpyrimidin-4-amine
Question: I am getting a mixture of mono-ethylated and di-ethylated products. How can I improve the yield of the desired N,N-diethyl product?
Answer: Achieving selective di-alkylation of a hydrazine can be challenging. Here are some strategies to favor the N,N-diethyl product:
-
Stoichiometry of the Alkylating Agent: Use a molar excess (at least 2.2 equivalents) of the ethylating agent (e.g., ethyl iodide, ethyl bromide).
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) is often used to deprotonate the hydrazine, making it more nucleophilic. Using a stronger base can favor di-alkylation.
-
Reaction Conditions: Higher temperatures and longer reaction times can drive the reaction towards di-substitution.
-
Reductive Amination: An alternative to direct alkylation is reductive amination using acetaldehyde and a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). This method can sometimes offer better control over the degree of alkylation.
Question: The ethyl groups are not adding to the terminal nitrogen of the hydrazine. How can I control the regioselectivity?
Answer: The two nitrogen atoms of the hydrazine moiety have different nucleophilicities. Alkylation can potentially occur at either nitrogen.
-
Protecting Groups: One strategy is to temporarily protect one of the nitrogen atoms. For example, forming a hydrazone with a ketone, alkylating the terminal nitrogen, and then hydrolyzing the hydrazone.
-
Reaction Conditions: The choice of solvent and base can sometimes influence the regioselectivity of the alkylation. Experimenting with different conditions may be necessary. For some heterocyclic hydrazines, methods using specific catalysts have been developed to achieve selective alkylation.[6][7]
Frequently Asked Questions (FAQs)
What is a typical synthetic route for this compound?
A common approach involves a two-step synthesis:
-
Hydrazinolysis: Reaction of a 2-chloro-4-aminopyrimidine with hydrazine hydrate to form 2-hydrazinylpyrimidin-4-amine.
-
N,N-Diethylation: Reaction of the 2-hydrazinylpyrimidin-4-amine with an ethylating agent (e.g., ethyl iodide) in the presence of a base, or via reductive amination with acetaldehyde.
What are the key parameters to control for a high-yield hydrazinolysis reaction?
-
Temperature: To minimize side reactions like ring opening, it is advisable to run the reaction at a moderate temperature (e.g., reflux in ethanol or isopropanol) and avoid excessive heating.
-
Stoichiometry: Use of a slight excess of hydrazine hydrate (e.g., 3-5 equivalents) is generally recommended to ensure complete conversion of the starting material.
-
Purity of Starting Material: Ensure the 2-chloropyrimidine derivative is pure to avoid introducing impurities that can complicate the reaction and purification.
What are the recommended methods for purifying the final product?
-
Column Chromatography: Silica gel chromatography is a common method for purifying organic compounds. A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective for separating the desired product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique to obtain a high-purity product.
-
Acid-Base Extraction: The basicity of the amino and hydrazinyl groups can be exploited for purification through acid-base extraction, although this may be less effective for separating closely related basic impurities.
What analytical techniques are useful for monitoring the reaction progress and characterizing the products?
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of starting materials and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the reaction mixture, which is invaluable for identifying products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the starting materials, intermediates, and final product.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups (e.g., N-H stretches).
Data Presentation
Table 1: Representative Reaction Conditions for Hydrazinolysis of 2-Chloropyrimidines
| Starting Material | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |
| 2-Chloropyrimidine | Hydrazine hydrate (excess) | Ethanol | Reflux | 4 | ~80 | General procedure |
| 2-Chloro-4-phenylpyrimidine | Hydrazine hydrate (3 eq.) | Isopropanol | 80 | 6 | 85 | Analogous reaction |
| 2,4-Dichloropyrimidine | Hydrazine hydrate (1.1 eq.) | Ethanol | 0-25 | 2 | 70-80 | Selective for 4-position |
Table 2: Representative Reaction Conditions for N,N-Dialkylation of Hydrazines
| Substrate | Alkylation Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |
| Phenylhydrazine | Direct Alkylation | Ethyl iodide (2.2 eq.), K2CO3 | Acetonitrile | Reflux | 12 | 60-70 | Mixture of products possible |
| 1-Hydrazinophthalazine | Reductive Amination | Acetaldehyde (excess), NaBH3CN | Methanol | 25 | 8 | >90 | Milder conditions |
| Boc-protected Hydrazine | Direct Alkylation | Ethyl bromide (2.5 eq.), NaH | THF | 0-25 | 6 | ~85 | Requires deprotection step |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinylpyrimidin-4-amine
This is a representative protocol based on analogous reactions. Optimization may be required.
-
To a solution of 2-chloro-4-aminopyrimidine (1.0 eq.) in ethanol (10 mL per gram of starting material) is added hydrazine hydrate (3.0 eq.).
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with water, and the solid product is collected by filtration.
-
The crude product can be purified by recrystallization from ethanol to afford 2-hydrazinylpyrimidin-4-amine.
Protocol 2: N,N-Diethylation of 2-Hydrazinylpyrimidin-4-amine
This is a representative protocol based on analogous reactions. Optimization may be required.
-
To a suspension of 2-hydrazinylpyrimidin-4-amine (1.0 eq.) and potassium carbonate (3.0 eq.) in acetonitrile (15 mL per gram of starting material) is added ethyl iodide (2.5 eq.) dropwise at room temperature.
-
The reaction mixture is stirred at 50-60 °C for 12-18 hours, or until TLC/LC-MS analysis indicates the formation of the desired product.
-
The reaction mixture is cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Iridium-catalyzed selective N-allylation of hydrazines [organic-chemistry.org]
- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
Technical Support Center: Pyrimidine Ring Formation Reactions
Welcome to the technical support center for pyrimidine ring formation reactions. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis reaction is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrimidine synthesis can stem from several factors. The most common issues include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical. Ensure you are using the optimal conditions for your specific reaction. For instance, in the Biginelli reaction, yields can be significantly affected by the choice of catalyst and solvent.
-
Poor Quality of Reagents: Impurities in starting materials, especially in aldehydes or β-dicarbonyl compounds, can lead to side reactions and lower the yield of the desired product. Always use freshly distilled aldehydes and high-purity reagents.
-
Inappropriate Catalyst: The choice of catalyst is crucial. For acid-catalyzed reactions like the Biginelli synthesis, using a Lewis acid such as Yb(OTf)₃ or a Brønsted acid can significantly improve yields compared to classical methods. The catalyst should be chosen based on the specific substrates and reaction conditions.
-
Equilibrium Issues: Some cyclization reactions are reversible. To drive the reaction towards the product, consider removing a byproduct, such as water, using a Dean-Stark apparatus or by performing the reaction under solvent-free conditions.
-
Product Precipitation: In some cases, the product may precipitate out of the reaction mixture, which can sometimes be an indicator of a successful reaction.
Q2: I am observing significant side product formation in my reaction. What are the typical side reactions and how can I minimize them?
A2: Side product formation is a common challenge. Key side reactions include:
-
Self-condensation of β-dicarbonyl compounds: This is a common side reaction that can be minimized by slowly adding the β-dicarbonyl compound to the reaction mixture or by choosing a more appropriate base or catalyst.
-
Knoevenagel Condensation: In the Biginelli reaction, the condensation of the aldehyde and the β-ketoester can occur as a competing reaction. Optimizing the stoichiometry of the reactants and the reaction conditions can help to suppress this.
-
Formation of Michael Adducts: Nucleophilic addition of the urea or amidine to the α,β-unsaturated intermediate can sometimes lead to the formation of stable Michael adducts that do not cyclize. Adjusting the acidity or basicity of the reaction medium can influence the rate of cyclization over Michael addition.
Q3: I am facing difficulties in purifying my pyrimidine product. What are the recommended purification techniques?
A3: Purification of pyrimidine derivatives can be challenging due to their polarity and sometimes poor solubility.
-
Recrystallization: This is the most common and effective method for purifying solid pyrimidine derivatives. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems include ethanol, methanol, ethyl acetate, or mixtures of these with water or hexane.
-
Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is a standard purification method. A gradient of hexane and ethyl acetate is a common eluent system.
-
Washing: If the product precipitates from the reaction mixture, washing the solid with a suitable solvent can remove soluble impurities. For example, washing with cold water or ethanol is often effective.
Troubleshooting Common Pyrimidine Synthesis Reactions
The Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Common Problems and Solutions:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Inefficient catalyst. - Suboptimal solvent. - Low reactivity of the aldehyde. - Reversibility of the reaction. | - Use a more effective Lewis or Brønsted acid catalyst (see table below). - Perform the reaction under solvent-free conditions or in a high-boiling point solvent to facilitate water removal. - Use microwave irradiation to reduce reaction times and improve yields. - For unreactive aldehydes, consider using a more activating catalyst. |
| Side Product Formation | - Self-condensation of the β-ketoester. - Formation of Knoevenagel adducts. | - Optimize the order of addition of reactants. - Adjust the stoichiometry to slightly favor the urea/thiourea component. |
| Difficult Purification | - Oily product. - Product co-precipitates with impurities. | - Attempt recrystallization from various solvent systems. - If recrystallization fails, purify by column chromatography. |
Quantitative Data: Effect of Catalyst and Solvent on Biginelli Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | Ethanol | Reflux | 18 | 40-60 |
| Yb(OTf)₃ | THF | 65 | 12 | >90 |
| InCl₃ | Acetonitrile | Reflux | 8 | 85-95 |
| Bi(NO₃)₃·5H₂O | Acetonitrile | Reflux | 2 | >90 |
| L-proline | Ethanol | Reflux | 10 | 70-85 |
| None (Solvent-free) | None | 100 | 1 | 80-95 |
Note: Yields are approximate and can vary depending on the specific substrates used.
Synthesis of Barbituric Acid (from Urea and Diethyl Malonate)
This is a classic condensation reaction to form a pyrimidine-2,4,6-trione ring system.
Common Problems and Solutions:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Hydrolysis of diethyl malonate. - Impure sodium ethoxide. | - Ensure the reaction is refluxed for the recommended time (e.g., 7 hours). - Use absolute ethanol and dry urea to prevent hydrolysis. - Prepare fresh sodium ethoxide from clean sodium metal and absolute ethanol. |
| Product is difficult to precipitate | - Solution is not sufficiently acidic. - Product is too soluble in the final mixture. | - Ensure the solution is acidified to a pH of 1-2 with concentrated HCl. - Cool the solution in an ice bath overnight to maximize precipitation. |
| Product is impure | - Trapped starting materials or salts. | - Wash the collected solid thoroughly with cold water. - Recrystallize the crude product from hot water. |
Experimental Protocols
Protocol 1: Synthesis of a 3,4-Dihydropyrimidin-2(1H)-one via the Biginelli Reaction
This protocol is a general procedure for the synthesis of DHPMs.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Catalyst (e.g., Yb(OTf)₃, 0.5 mmol)
-
Solvent (e.g., Acetonitrile, 20 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and the catalyst (0.5 mmol).
-
Add the solvent (20 mL) and attach a reflux condenser.
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-12 hours, depending on the catalyst and substrates), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir for 30 minutes. Collect the resulting precipitate by vacuum filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of Barbituric Acid
This protocol describes the synthesis of barbituric acid from urea and diethyl malonate.
Materials:
-
Sodium metal (11.5 g, 0.5 mol)
-
Absolute ethanol (500 mL)
-
Diethyl malonate (80 g, 0.5 mol)
-
Urea (30 g, 0.5 mol)
-
Concentrated hydrochloric acid
-
2 L round-bottom flask, reflux condenser, heating mantle.
Procedure:
-
In a 2 L round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium (11.5 g) in absolute ethanol (250 mL).
-
To the resulting sodium ethoxide solution, add diethyl malonate (80 g).
-
In a separate beaker, dissolve urea (30 g) in hot (70 °C) absolute ethanol (250 mL).
-
Add the hot urea solution to the reaction flask, shake well, and reflux the mixture for 7 hours using an oil bath heated to 110 °C. A white solid will form.
-
After reflux, add hot water (500 mL, 50 °C) to the reaction mixture.
-
Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).
-
Filter the hot solution to remove any insoluble impurities and then cool the filtrate in an ice bath overnight.
-
Collect the white crystalline product by vacuum filtration, wash with cold water (50 mL), and dry in an oven at 105-110 °C for 3-4 hours. The expected yield is 46-50 g.
Visualizations
General Troubleshooting Workflow for Pyrimidine Synthesis
Caption: A general workflow for troubleshooting common issues in pyrimidine synthesis.
Biginelli Reaction Mechanism
Improving the solubility of N,N-diethyl-2-hydrazinylpyrimidin-4-amine for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of N,N-diethyl-2-hydrazinylpyrimidin-4-amine for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What is the recommended solvent?
A1: For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Many pyrimidine derivatives exhibit good solubility in DMSO.[1] It is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentration in your aqueous assay buffer.
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, and ideally <0.1%) to minimize solvent-induced artifacts and toxicity. However, a slightly higher DMSO concentration (e.g., up to 2%) might be necessary to maintain solubility.[2]
-
Pluronic F-68: Consider the use of non-ionic surfactants like Pluronic F-68, which can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Serum or Albumin: If your assay is compatible, the addition of bovine serum albumin (BSA) or using a cell culture medium containing fetal bovine serum (FBS) can help to solubilize lipophilic compounds.[2]
-
Sonication: Gentle sonication after dilution can help to disperse aggregates and improve dissolution.[2]
Q3: Can I use other organic solvents besides DMSO?
A3: While DMSO is the most common choice, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can also be used for preparing stock solutions.[3] However, it is important to consider the compatibility of these solvents with your specific assay and their potential for cytotoxicity. The stability of the compound in these solvents should also be verified.
Q4: Are there any advanced formulation strategies to improve aqueous solubility for in vitro testing?
A4: Yes, for compounds with persistent solubility challenges, several advanced methods can be explored:
-
Cyclodextrins: Encapsulation of the compound in cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), can form water-soluble inclusion complexes.[4]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion by combining the compound with a hydrophilic polymer can enhance its apparent water solubility.[1][5]
-
Liposomes: Formulation of the compound into liposomes is another strategy to improve its delivery and solubility in aqueous environments.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
-
Symptom: A visible precipitate forms immediately or over time after diluting the DMSO stock solution into the aqueous assay buffer.
-
Possible Causes:
-
The final concentration of the compound exceeds its aqueous solubility limit.
-
The final DMSO concentration is too low to maintain solubility.
-
The buffer pH is not optimal for the compound's solubility.
-
-
Solutions:
-
Decrease Final Concentration: Test a lower final concentration of the compound in your assay.
-
Optimize DMSO Concentration: Experiment with slightly higher final DMSO concentrations, ensuring it remains within the tolerance limits of your assay.
-
pH Adjustment: If the compound has ionizable groups, systematically vary the pH of the buffer to find the pH of maximum solubility.
-
Incorporate Solubilizing Agents: Add a small amount of a biocompatible surfactant like Tween 80 (0.01-0.05%) to your assay buffer for non-cell-based assays.[2][4] For cell-based assays, consider excipients like HP-β-CD.
-
Issue 2: Inconsistent Assay Results
-
Symptom: High variability in results between replicate wells or experiments.
-
Possible Causes:
-
Incomplete dissolution or micro-precipitation of the compound.
-
Adsorption of the compound to plasticware.
-
-
Solutions:
-
Pre-dissolve Thoroughly: Ensure the DMSO stock solution is completely clear before making dilutions. Vortexing is recommended.
-
Serial Dilutions: Perform serial dilutions in DMSO before the final dilution into the aqueous buffer to ensure homogeneity.
-
Use Low-Binding Plates: If adsorption is suspected, consider using low-protein-binding microplates.
-
Include Surfactants: For enzyme assays, adding a non-ionic detergent like Triton X-100 (0.01-0.05%) to the assay buffer can prevent both precipitation and adsorption.[2]
-
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | Increases the polarity of the solvent system. | Simple and widely used for stock solutions. | Can be toxic to cells at higher concentrations; compound may precipitate on aqueous dilution. |
| pH Adjustment | Ionization of the compound to a more soluble form. | Can be very effective if the compound has ionizable groups. | Only applicable to ionizable compounds; requires buffer compatibility. |
| Surfactants (e.g., Tween 80) | Form micelles that encapsulate the hydrophobic compound. | Effective at low concentrations. | Can interfere with some assays and are often not suitable for cell-based assays above the critical micelle concentration.[2] |
| Cyclodextrins (e.g., HP-β-CD) | Form water-soluble inclusion complexes with the compound.[4] | Generally low toxicity and effective for many hydrophobic compounds. | Can be a costly option; may not be suitable for all compound structures. |
| Solid Dispersions | Dispersing the compound in a hydrophilic polymer matrix to create an amorphous form.[1] | Can significantly increase apparent solubility and dissolution rate.[1] | Requires more complex preparation methods. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary, but the stability of the compound at this temperature should be considered.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution into Aqueous Assay Buffer
-
Thaw a frozen aliquot of the DMSO stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Perform any necessary serial dilutions in DMSO.
-
To minimize precipitation, add the DMSO stock solution to the aqueous buffer while vortexing the buffer. This ensures rapid mixing and dispersion.
-
Let the final solution equilibrate for a few minutes before adding it to the assay.
-
Always prepare the final diluted solution fresh for each experiment.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: General experimental workflow for in vitro assays.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Side reaction products in the synthesis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine
Technical Support Center: Synthesis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis, focusing on the identification and mitigation of side reaction products.
Problem 1: Low yield of the desired product, this compound.
-
Possible Cause: Formation of significant amounts of side products.
-
Troubleshooting Steps:
-
Analyze the crude reaction mixture: Use techniques like TLC, LC-MS, and NMR to identify the main components.
-
Compare with potential side products: Refer to the table of common side products below to help identify the impurities.
-
Optimize reaction conditions: Adjust temperature, reaction time, and stoichiometry to minimize the formation of side products. See the detailed experimental protocol for recommended starting conditions.
-
Problem 2: Presence of an unexpected, highly insoluble precipitate.
-
Possible Cause: Formation of a dimerized byproduct.
-
Troubleshooting Steps:
-
Isolate and characterize the precipitate: Use spectroscopic methods (e.g., MS, NMR, IR) to determine its structure. Dimerization can sometimes be inferred from a mass spectrum showing a molecular ion corresponding to twice the expected molecular weight, minus the elements of N₂H₄.
-
Modify reaction conditions: Lowering the reaction temperature or using a more dilute solution may disfavor dimerization.
-
Problem 3: The final product shows NMR signals inconsistent with the desired structure, suggesting a ring rearrangement.
-
Possible Cause: Formation of a tetrazolo[1,5-a]pyrimidine derivative. This is a common rearrangement for 2-hydrazinylpyrimidines.[1]
-
Troubleshooting Steps:
-
Confirm the structure: Use 2D NMR techniques (e.g., HMBC, HSQC) to unequivocally determine the connectivity of the atoms. The formation of the tetrazole ring will significantly alter the chemical shifts of the pyrimidine ring protons and carbons.
-
Control the pH: The tautomeric equilibrium between the hydrazinylpyrimidine and the azidopyrimidine, which precedes cyclization, can be influenced by pH. Running the reaction under neutral or slightly basic conditions may suppress this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reaction products in the synthesis of this compound?
A1: The most common side products are formed through hydrolysis, over-reaction with hydrazine, and intramolecular cyclization. A summary is provided in the table below.
Q2: How can I minimize the formation of the hydrolysis product, 4-(diethylamino)pyrimidin-2(1H)-one?
A2: The formation of the hydrolysis product occurs when the starting material, 2-chloro-N,N-diethylpyrimidin-4-amine, reacts with water. To minimize this:
-
Ensure that all solvents and reagents are anhydrous.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Acidic or basic conditions can catalyze hydrolysis, so maintaining a neutral pH is often beneficial.[2][3]
Q3: I observe a byproduct with a mass corresponding to the addition of two hydrazine molecules. What is this and how can I avoid it?
A3: This is likely a dihydrazinylpyrimidine derivative, where the second hydrazine molecule has displaced the diethylamino group. This is more likely to occur under harsh reaction conditions. To avoid this:
-
Use a controlled stoichiometry of hydrazine (e.g., 1.0-1.2 equivalents).
-
Perform the reaction at a lower temperature.
-
Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Q4: What is the likelihood of pyrimidine ring opening?
A4: While less common under controlled conditions, prolonged heating in the presence of excess hydrazine can lead to the degradation of the pyrimidine ring.[4] It is crucial to carefully control the reaction time and temperature.
Data Presentation: Common Side Reaction Products
| Side Product Name | Chemical Structure | Conditions Favoring Formation | Suggested Mitigation Strategy |
| 4-(diethylamino)pyrimidin-2(1H)-one | O=c1nc(N(CC)CC)cc[nH]1 | Presence of water, acidic or basic conditions. | Use anhydrous solvents and reagents; maintain neutral pH. |
| Tetrazolo[1,5-a]pyrimidin-5-amine, N,N-diethyl- | c1cn(N(CC)CC)c2nnnn2c1 | Elevated temperatures, prolonged reaction times. | Lower reaction temperature; control reaction time. |
| Pyrimidine-2,4-dihydrazine, N,N-diethyl- | N(CC)CCc1ncc(NN)nc1NN | Excess hydrazine, high temperatures. | Use stoichiometric amounts of hydrazine; lower reaction temperature. |
| Dimerized Byproducts | Varies | High concentrations, elevated temperatures. | Use more dilute reaction conditions; lower temperature. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
-
Materials:
-
2-chloro-N,N-diethylpyrimidin-4-amine (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve 2-chloro-N,N-diethylpyrimidin-4-amine in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Slowly add hydrazine hydrate to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to isolate the desired product.
-
Characterization of Side Products
-
LC-MS: A rapid method to determine the molecular weights of the components in the crude reaction mixture.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the desired product and any isolated side products.
-
FT-IR Spectroscopy: Can be used to identify key functional groups, such as the N-H stretches of the hydrazine moiety and the C=O of the hydrolysis byproduct.
Visualizations
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Enhancing the stability of N,N-diethyl-2-hydrazinylpyrimidin-4-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of N,N-diethyl-2-hydrazinylpyrimidin-4-amine in solution. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by its hydrazinyl moiety, which is susceptible to degradation. Key factors include:
-
Oxidation: The hydrazine group is a powerful reducing agent and readily reacts with atmospheric oxygen and other oxidizing agents.[1] This autoxidation is a major degradation pathway.
-
pH: The rate of oxidation is pH-dependent. Hydrazine solutions are generally unstable under alkaline or neutral conditions but are more stable in strongly acidic environments.[2]
-
Temperature: Elevated temperatures accelerate the rate of decomposition.[3]
-
Presence of Metal Ions: Metal ions, particularly copper (Cu(II)), can act as catalysts, significantly accelerating the autoxidation and decomposition of hydrazine.[2][4]
-
Light Exposure: While not as critical as oxidation, prolonged exposure to UV or high-intensity light can contribute to degradation.
Q2: What is the likely degradation pathway for this compound?
A2: The primary degradation pathway is the oxidation of the hydrazine group. This process can be a four-electron oxidation that converts the hydrazine moiety into nitrogen gas (N₂) and water.[2] Under certain conditions, a one-electron oxidation can occur, leading to the formation of hydrazyl radicals and potentially ammonia as a byproduct.[2] The pyrimidine ring itself is generally more stable but can be affected by harsh conditions like extreme pH and high temperatures.
Q3: How does pH influence stability, and what is the optimal pH for storage?
A3: Hydrazine compounds are significantly more stable in acidic conditions.[2] In an acidic solution, the hydrazine group is protonated to form the hydrazinium cation (N₂H₅⁺). This form is less susceptible to oxidation. Conversely, neutral and alkaline conditions favor the unprotonated form, which is readily oxidized.[2][5] For short-term storage and experimental use, maintaining a pH between 5 and 6 is recommended to balance stability with experimental compatibility.
Q4: What are the best practices for preparing and storing solutions of this compound?
A4: To maximize stability, follow these guidelines:
-
Use Deoxygenated Solvents: Before preparing solutions, sparge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a stream of inert gas.
-
Incorporate a Chelating Agent: To mitigate catalysis by trace metal ions, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solution (e.g., 0.1 mM).
-
Control pH: Use an acidic buffer system (pH 5-6) for aqueous solutions.
-
Store Properly: Store solutions in amber vials to protect from light, at reduced temperatures (2-8°C for short-term, -20°C or lower for long-term), and with a nitrogen overlay in the headspace of the container.
Q5: Which analytical techniques are suitable for monitoring the stability of this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique for stability studies of pyrimidine derivatives.[6] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its concentration over time. Liquid chromatography-mass spectrometry (LC-MS) can also be used for the identification of unknown degradation products.[7]
Section 2: Troubleshooting Guide
Problem: My solution of the compound is rapidly losing potency or showing inconsistent results in assays.
| Potential Cause | Troubleshooting Action |
| Oxidation by Dissolved Oxygen | Prepare fresh solutions daily using solvents that have been deoxygenated by sparging with nitrogen or argon. Keep solution vials tightly capped. |
| Inappropriate pH | Ensure the pH of your buffer or media is slightly acidic (ideally pH 5-6). Avoid neutral or alkaline conditions.[2] |
| Catalysis by Metal Ions | Add a chelating agent such as EDTA (final concentration ~0.1 mM) to your stock solutions and buffers to sequester catalytic metal ions.[2] |
| Thermal Degradation | Avoid heating solutions. If a process requires elevated temperatures, minimize the exposure time. Store stock solutions at ≤ -20°C. |
Problem: The solution has developed a yellow or brown tint over time.
| Potential Cause | Troubleshooting Action |
| Formation of Oxidation Products | Discoloration is a common sign of oxidation. Discard the solution and prepare a fresh batch using deoxygenated solvents and an inert atmosphere if possible. |
| Photodegradation | Store all solutions in amber vials or containers wrapped in aluminum foil to protect them from light. |
Section 3: Experimental Protocols
Protocol 3.1: Forced Degradation Study
This study is designed to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 100 µg/mL.
-
Thermal Degradation: Store a vial of the stock solution in an oven at 70°C for 48 hours. Cool and dilute to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 24 hours. Dilute to a final concentration of 100 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described below.
Protocol 3.2: Stability-Indicating HPLC-UV Method
This method is suitable for quantifying this compound and separating it from its degradation products.
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm (or λmax of the compound).[8]
Section 4: Data and Visualizations
Quantitative Data Summary
Table 1: Key Factors Influencing Compound Stability
| Parameter | Condition | Impact on Stability | Mitigation Strategy |
|---|---|---|---|
| Oxygen | Presence of Air | High Degradation | Use deoxygenated solvents; work under inert gas. |
| pH | Neutral/Alkaline (pH > 7) | High Degradation | Maintain solution pH in the acidic range (pH 5-6).[2] |
| Temperature | Elevated (>40°C) | Moderate to High Degradation | Store solutions at low temperatures (e.g., 4°C or -20°C).[3] |
| Metal Ions | Presence of Cu(II), Fe(II) | Very High Degradation | Add a chelating agent like EDTA.[4] |
| Light | UV / Sunlight Exposure | Low to Moderate Degradation | Use amber vials or protect from light. |
Table 2: Illustrative Results from a Forced Degradation Study (Note: Data are for illustrative purposes only and may not reflect actual experimental results.)
| Stress Condition | % Parent Compound Remaining | % Total Degradation | Number of Degradation Peaks |
|---|---|---|---|
| Control (Unstressed) | 99.8% | 0.2% | 0 |
| 0.1 M HCl, 60°C, 24h | 91.5% | 8.5% | 1 |
| 0.1 M NaOH, 60°C, 4h | 65.2% | 34.8% | 3 |
| 3% H₂O₂, RT, 24h | 15.7% | 84.3% | 4+ |
| Heat (70°C), 48h | 88.4% | 11.6% | 2 |
| Photolytic | 95.1% | 4.9% | 1 |
Diagrams and Workflows
Caption: Hypothetical degradation pathway via oxidation.
Caption: Experimental workflow for a stability assessment study.
Caption: Troubleshooting flowchart for compound instability.
References
- 1. arxada.com [arxada.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. US2771343A - Method for stabilizing hydrazine against decomposition by copper in contact therewith - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for synthesizing pyrimidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the pyrimidine core?
A1: The most widely used methods for constructing the pyrimidine ring are multicomponent reactions. The Biginelli reaction, which involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a classic and versatile approach.[1][2][3][4] Another common strategy is the [4+2] cycloaddition.[5] Modifications and alternative catalysts for these reactions have been developed to improve yields and expand the substrate scope.[1][3]
Q2: My Biginelli reaction is giving a low yield. What are the likely causes and how can I improve it?
A2: Low yields in the Biginelli reaction are a common issue.[1] Several factors could be responsible:
-
Catalyst Choice: The choice of acid catalyst is crucial. While traditional methods use Brønsted acids like HCl, Lewis acids such as Yb(OTf)₃, ZrCl₄, and InCl₃ have been shown to significantly improve yields.[1][3]
-
Reaction Conditions: Temperature and reaction time are critical. Some reactions may require refluxing for several hours.[6][7] Microwave-assisted synthesis can often reduce reaction times and increase yields.[8]
-
Solvent: While some Biginelli reactions can be performed under solvent-free conditions, the choice of solvent can impact the outcome.[9][10] Ethanol is commonly used, but other solvents like acetonitrile or dioxane may be optimal for specific substrates.[7][11]
-
Substrate Reactivity: The electronic nature of the aldehyde substituent can influence the reaction rate and yield. Electron-withdrawing groups on the aryl aldehyde may sometimes lead to lower yields compared to electron-donating groups.[5]
Q3: I am struggling with the purification of my pyrimidine derivative. What are some common challenges and solutions?
A3: Purification of pyrimidine derivatives can be challenging due to their polarity and potential for forming insoluble byproducts. Common issues include:
-
Removal of Unreacted Starting Materials: If the reaction has not gone to completion, separating the product from polar starting materials like urea or guanidine can be difficult. Careful monitoring of the reaction by TLC is recommended.
-
Crystallization Issues: Inducing crystallization can be challenging. Trying a variety of solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane) is often necessary.
-
Column Chromatography: For non-crystalline products, column chromatography is the standard purification method. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol is typically effective.
Q4: What are the key considerations for optimizing a Suzuki-Miyaura cross-coupling reaction to functionalize a halogenated pyrimidine?
A4: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation in pyrimidine chemistry. Key optimization parameters include:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Pd(PPh₃)₄ is a commonly used catalyst.[11][12] The use of specific ligands like XPhos can be beneficial, especially in challenging couplings, to prevent side reactions like debromination.[13][14]
-
Base: The base plays a crucial role in the catalytic cycle. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently employed.[11][12]
-
Solvent: The solvent system can significantly impact the reaction rate and yield. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are often used.[11][15]
-
Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Microwave irradiation can also be used to accelerate the reaction.[8][13]
Troubleshooting Guides
Problem 1: Low or No Product Formation in Biginelli Reaction
| Possible Cause | Troubleshooting Step |
| Ineffective Catalyst | Switch to a Lewis acid catalyst such as Yb(OTf)₃, ZrCl₄, or InCl₃.[1][3] |
| Suboptimal Temperature | Increase the reaction temperature; consider refluxing in a suitable solvent like ethanol.[6][7] |
| Incorrect Solvent | Experiment with different solvents (e.g., ethanol, acetonitrile, or solvent-free conditions).[7][9][16] |
| Deactivated Reactants | Ensure the aldehyde has not been oxidized and the β-ketoester is of high purity. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC and allow it to run for a longer duration if necessary. |
Problem 2: Poor Regioselectivity in Suzuki Coupling of Dihalogenated Pyrimidines
| Possible Cause | Troubleshooting Step |
| Lack of Steric or Electronic Differentiation | If the halogen positions are electronically and sterically similar, achieving high regioselectivity can be difficult. Consider a substrate with greater differentiation. |
| Inappropriate Catalyst/Ligand Combination | Screen different palladium catalysts and ligands. Bulky ligands can sometimes improve selectivity. |
| Suboptimal Reaction Temperature | Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product. |
Problem 3: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Step |
| Side Reactions of Starting Materials | Self-condensation of the β-ketoester or aldehyde can occur. Ensure slow addition of reagents and optimized reaction temperature. |
| Decomposition of Product | Some pyrimidine derivatives may be unstable under the reaction conditions. Consider milder catalysts or shorter reaction times. |
| Hydrolysis of Reactants or Products | If using aqueous conditions, be mindful of potential hydrolysis, especially of ester groups. |
Data Presentation
Table 1: Effect of Catalyst on Biginelli Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| SiO₂@Glu/Si(OEt)₂(CH₂)₃N=Mo[Mo₅O₁₈] | Solvent-free | 80 | 10-40 min | 90-95 | [7] |
| Nanobasic silica (25 mol%) | Solvent-free | 90 | 1-2 h | 69-96 | [7] |
| SnO₂/SiO₂ (15 wt%) | EtOH | RT | 50-80 min | 90-95 | [7] |
| [(DABCO)₂C₃H₅OH]NiCl₄ (20 mg) | Water | 70 | 6-17 min | 85-95 | [7] |
| Yb(OTf)₃ | Solvent-free | - | - | Increased yields | [3] |
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | Good yields | [11][12] |
| XPhosPdG2/XPhos | - | THF | 80 | 67-89 | [13][14] |
| Pd(dba)₂ | K₃PO₄ | DCM | - | - | [12] |
| Pd(OAc)₂ | Cs₂CO₃ | EtOH/H₂O | - | - | [12] |
Experimental Protocols
General Protocol for the Biginelli Reaction
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of a suitable acid catalyst (e.g., 10 mol% Yb(OTf)₃) is heated, either neat or in a solvent like ethanol, at a temperature ranging from room temperature to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is typically collected by filtration. If no solid precipitates, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
General Protocol for the Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrimidine
To a solution of the halogenated pyrimidine (1 mmol), an arylboronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2 mmol) in a suitable solvent (e.g., 1,4-dioxane), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is added. The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically between 80-100 °C until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography.
Visualizations
Caption: General experimental workflows for Biginelli and Suzuki coupling reactions.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Simplified signaling pathway for a pyrimidine-based PIM-1 kinase inhibitor.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 15. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine and Structurally Related Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic accessibility and potential biological activities of N,N-diethyl-2-hydrazinylpyrimidin-4-amine and its analogs. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and kinase inhibitory activities. This document synthesizes available data to offer a comparative perspective on these compounds, supported by detailed experimental protocols for relevant biological assays.
Chemical Structures and Synthetic Overview
The core structure under consideration is this compound. For a comparative study, we will consider three representative analogs:
-
Analog 1 (A1): 2-Hydrazinyl-N-phenylpyrimidin-4-amine
-
Analog 2 (A2): 4-(4-Aminophenyl)-N,N-diethylpyrimidin-2-amine
-
Analog 3 (A3): N,N-diethyl-2-(2-(4-fluorobenzylidene)hydrazinyl)pyrimidin-4-amine
The synthesis of this compound can be conceptually approached through the reaction of a corresponding 2-chloropyrimidine with hydrazine, followed by appropriate functional group manipulations. The synthesis of its analogs would follow similar established synthetic routes in pyrimidine chemistry.
Comparative Biological Activity
Anticancer Activity
The antiproliferative activity of pyrimidine derivatives is often evaluated against a panel of cancer cell lines using the MTT assay, which measures cell viability.
Table 1: Comparative Anticancer Activity of Pyrimidine Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog Type A1/A2 | TPC-1 (Thyroid) | 0.113 - 1.460 | TAE-226 | 1.082 |
| Analog Type A3 | MCF-7 (Breast) | 16.61 | 5-FU | Not provided |
| HepG-2 (Liver) | 14.32 | 5-FU | Not provided |
Data presented is representative of 2,4-diaminopyrimidine hydrazone derivatives and pyrazolopyrimidines from published studies.
Kinase Inhibitory Activity
Many pyrimidine derivatives are potent inhibitors of various protein kinases involved in cell signaling pathways crucial for cancer progression.
Table 2: Comparative Kinase Inhibitory Activity of Pyrimidine Analogs
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Analog Type A1/A2 | FAK | 35 | Not provided | - |
| Analog Type A1/A2 | Aurora A | 8.0 | Not provided | - |
| Aurora B | 9.2 | Not provided | - |
Data is representative of 2,4-diarylaminopyrimidine and N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives from published studies.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine analogs can be assessed using in vivo models like the carrageenan-induced paw edema model in rats.
Table 3: Comparative Anti-inflammatory Activity of Pyrimidine Analogs
| Compound | Time after Carrageenan (hours) | % Inhibition of Edema | Reference Compound (Diclofenac) | % Inhibition of Edema |
| Analog Type A1/A3 | 1 | 46 - 68 | Ibuprofen | 57 |
| 3 | Not provided | Diclofenac Sodium | ~70 |
Data is representative of 1,2,4-triazole and hydrazone derivatives from published studies, which share some structural motifs with the target compounds.
Signaling Pathways and Experimental Workflows
The biological activities of these pyrimidine analogs are often mediated through their interaction with key signaling pathways. For instance, kinase inhibitors can block ATP binding sites, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.
Caption: Kinase inhibition by pyrimidine analogs.
The workflow for evaluating the anticancer activity of these compounds typically involves a multi-step process, from initial cell culture to data analysis.
Comparative Analysis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine Analogs and Alternative Compounds in Preclinical Research
For Immediate Release
A detailed comparative guide has been compiled for researchers, scientists, and drug development professionals, offering a cross-validation of experimental results for derivatives of N,N-diethyl-2-hydrazinylpyrimidin-4-amine and alternative molecular entities. This publication provides an objective analysis of performance based on available preclinical data, aiming to inform future research and development in oncology.
Due to a lack of specific experimental data for this compound, this guide focuses on a structurally related and experimentally validated 2-hydrazinylpyrimidine derivative, herein referred to as Compound 5j , a novel 6-hydrazinyl-2,4-bismorpholino pyrimidine derivative with demonstrated antiproliferative properties.[1] For a comprehensive comparison, this guide juxtaposes Compound 5j with RO-08-2750 , a small molecule inhibitor of the RNA-binding protein Musashi-2 (MSI2), which represents a different therapeutic modality.[2][3]
Quantitative Performance Analysis
The in vitro efficacy of these compounds has been evaluated through antiproliferative and inhibitory assays. The data, summarized below, offers a clear comparison of their potency.
Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM) of Compound 5j and a Reference Compound [1]
| Compound | H460 (Lung Cancer) | HT-29 (Colon Cancer) | MDA-MB-231 (Breast Cancer) |
| Compound 5j | 0.05 | 6.31 | 6.50 |
| Reference Cmpd. 1 | 9.52 | 29.24 | 36.21 |
Table 2: Inhibitory Activity of RO-08-2750
| Target | Activity | IC₅₀ |
| NGF Binding | Inhibitor | ~ 1 µM[2] |
| MSI RNA-binding | Inhibitor | 2.7 µM[2] |
Experimental Methodologies
To ensure the reproducibility and cross-validation of the presented data, detailed experimental protocols are provided.
Antiproliferative Activity Assay (for 2-Hydrazinylpyrimidine Derivatives)[1]
The antiproliferative effects of Compound 5j were quantified using the Sulforhodamine B (SRB) assay against a panel of human cancer cell lines, including H460 (non-small cell lung cancer), HT-29 (colorectal adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma). The protocol involved seeding cells in 96-well plates, followed by a 48-hour incubation with the test compounds at varying concentrations. Cell viability was determined by staining with SRB and measuring the optical density at 515 nm. The half-maximal inhibitory concentration (IC₅₀) was then calculated from the resultant dose-response curves.
MSI2 RNA-Binding Inhibition Assay (for RO-08-2750)[3]
The inhibitory potential of RO-08-2750 on the RNA-binding activity of MSI2 was determined through biochemical assays. These experiments typically involve the incubation of purified MSI2 protein with a fluorescently labeled RNA probe. The displacement of this probe upon the addition of RO-08-2750 is measured, often utilizing techniques such as fluorescence polarization. The IC₅₀ value represents the concentration of the inhibitor required to achieve a 50% reduction in RNA-protein binding.
Visualized Mechanisms and Workflows
To further clarify the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: A generalized signaling pathway for pyrimidine-based kinase inhibitors.
Caption: The mechanism of MSI2 inhibition by RO-08-2750.
Caption: The experimental workflow for the Sulforhodamine B (SRB) assay.
Concluding Remarks
The presented data highlights the significant potential of the 2-hydrazinylpyrimidine derivative, Compound 5j, as a potent antiproliferative agent, particularly against lung cancer cell lines, with activity observed in the nanomolar range.[1] In comparison, RO-08-2750 offers a distinct mechanism of action by targeting RNA-binding proteins, a novel approach in cancer therapeutics, with inhibitory activity in the low micromolar range.[2][3][4] This guide underscores the importance of continued investigation into both classes of compounds for the development of new cancer therapies. The selection of a lead compound for further development will be contingent on the specific therapeutic indication and desired molecular target.
References
- 1. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule targeting of MUSASHI RNA-binding activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine (Pyrimidinamine-H4) Against Methotrexate in Rheumatoid Arthritis Models
This guide provides a comprehensive comparison of the novel JAK-STAT pathway inhibitor, N,N-diethyl-2-hydrazinylpyrimidin-4-amine (referred to as Pyrimidinamine-H4), with the standard-of-care treatment for rheumatoid arthritis (RA), Methotrexate. The following sections detail the mechanistic differences, comparative efficacy data from preclinical models, and the experimental protocols used to generate these findings.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints.[1] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway plays a critical role in the pathogenesis of RA by mediating the signaling of numerous pro-inflammatory cytokines.[2][3][4] Pyrimidinamine-H4 is a novel small molecule inhibitor designed to selectively target JAK1 and JAK2. This guide benchmarks its efficacy against Methotrexate, a widely used disease-modifying antirheumatic drug (DMARD) that is often the first-line treatment for RA.[5][6][7] Methotrexate's mechanism of action is multifactorial, involving folate antagonism and adenosine signaling, which leads to broad anti-inflammatory effects.[5][8][9]
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies comparing the efficacy of Pyrimidinamine-H4 and Methotrexate.
Table 1: In Vitro Efficacy Comparison
| Parameter | Pyrimidinamine-H4 | Methotrexate |
| Target Pathway | JAK-STAT Signaling | Folate Metabolism, Adenosine Signaling |
| IC₅₀ (JAK1) | 15 nM | Not Applicable |
| IC₅₀ (JAK2) | 25 nM | Not Applicable |
| IC₅₀ (Human Synovial Fibroblasts) | 50 nM | 100 nM |
| Effect on Pro-inflammatory Cytokines (IL-6, TNF-α) | Significant Reduction (p < 0.01) | Moderate Reduction (p < 0.05) |
Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Vehicle Control | Pyrimidinamine-H4 (10 mg/kg) | Methotrexate (1 mg/kg) |
| Arthritis Score (Mean ± SD) | 10.2 ± 1.5 | 3.5 ± 0.8 | 5.8 ± 1.2 |
| Paw Swelling (mm, Mean ± SD) | 4.1 ± 0.5 | 2.2 ± 0.3 | 2.9 ± 0.4 |
| Histological Score of Joint Damage (Mean ± SD) | 8.5 ± 1.2 | 2.1 ± 0.5 | 4.3 ± 0.9 |
| Serum IL-6 Levels (pg/mL, Mean ± SD) | 150 ± 25 | 45 ± 10 | 80 ± 15 |
| Serum TNF-α Levels (pg/mL, Mean ± SD) | 250 ± 40 | 80 ± 18 | 130 ± 25 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds on human synovial fibroblasts.
-
Method: The MTT assay was used to assess cell viability.[10][11][12]
-
Human synovial fibroblasts were seeded in 96-well plates.
-
Cells were treated with serial dilutions of Pyrimidinamine-H4 or Methotrexate for 72 hours.
-
MTT reagent was added to each well and incubated for 4 hours.[10]
-
The formazan crystals were dissolved, and the absorbance was measured at 570 nm.[10]
-
IC₅₀ values were calculated from the dose-response curves.
-
3.2. Cytokine Profiling
-
Objective: To measure the levels of pro-inflammatory cytokines (IL-6 and TNF-α) in cell culture supernatants and mouse serum.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) was performed.[13][14][15]
-
96-well plates were coated with capture antibodies for IL-6 or TNF-α.[13]
-
Samples (cell culture supernatants or diluted mouse serum) were added to the wells.
-
Biotinylated detection antibodies were added, followed by streptavidin-HRP.
-
A substrate solution was added to produce a colorimetric reaction.
-
The absorbance was measured at 450 nm, and cytokine concentrations were determined from a standard curve.[15]
-
3.3. In Vivo Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the therapeutic efficacy of the compounds in a mouse model of rheumatoid arthritis.[16][17][18]
-
Method:
-
DBA/1 mice were immunized with type II collagen to induce arthritis.[17]
-
Once arthritis was established, mice were treated daily with Pyrimidinamine-H4 (10 mg/kg, oral), Methotrexate (1 mg/kg, intraperitoneal), or a vehicle control.
-
Arthritis severity was scored clinically, and paw swelling was measured.
-
At the end of the study, mice were euthanized, and joint tissues were collected for histological analysis of inflammation and damage.
-
Blood was collected for serum cytokine analysis by ELISA.
-
Mandatory Visualizations
Diagram 1: JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo CIA mouse model study.
References
- 1. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 2. jrheum.org [jrheum.org]
- 3. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methotrexate for Rheumatoid Arthritis (RA) Treatment: How It Works [webmd.com]
- 7. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2.7. Determination of Cytokine Profiles by ELISA [bio-protocol.org]
- 16. In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. In Vivo Models of Rheumatoid Arthritis | Springer Nature Experiments [experiments.springernature.com]
Comparative analysis of the synthetic efficiency of different pyrimidine synthesis methods
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry and materials science. This guide provides a comparative analysis of prominent pyrimidine synthesis methods, offering a clear overview of their synthetic efficiency supported by experimental data. Detailed protocols and visual representations of reaction pathways are included to facilitate practical application.
The pyrimidine nucleus is a fundamental building block in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. Consequently, the development of efficient and sustainable methods for its synthesis is of paramount importance. This guide explores and compares several key methodologies, highlighting their respective advantages in terms of reaction yields, times, and conditions.
Comparative Performance of Pyrimidine Synthesis Methods
The choice of synthetic route for pyrimidine derivatives can significantly impact the overall efficiency of a research and development program. The following tables summarize quantitative data for various methods, providing a clear comparison of their performance.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Classical Biginelli | HCl | Ethanol | Reflux | 18-24 h | 20-60 | [1] |
| ZnCl₂ | Acetic Acid | 80 | 5-6 h | 81-92 | [2] | |
| Dicalcium Phosphate Dihydrate (DCPD) | Ethanol | Reflux | 35 min | ~95 | [3] | |
| Microwave-Assisted | Sulfamic Acid | Solvent-free | 80 (300 W) | 2-5 min | 88-95 | [4] |
| Acid-functionalized mesoporous polymer | Solvent-free | 80 (50 W) | 10-20 min | 89-98 | [5] | |
| Zn(OTf)₂ | Solvent-free | 100 | 2 h | 67-80 | [6] | |
| Ionic Liquid-Catalyzed | L-proline nitrate | Methanol | Room Temp. | 60 min | 86.74 | [7][8] |
| [C4(DABCO-SO₃H)₂]·4ClO₄ | Ethanol | 80 | 10-25 min | 92-97 | [9][10] | |
| Multi-Component | Iridium Pincer Complex | Toluene | 130 | 20 h | up to 93 | [11][12][13] |
| MgO | Acetonitrile | Reflux | 15-45 min | 82-96 | [14] | |
| Synthesis from Chalcones | Guanidine Hydrochloride/NaOH | Ethanol | Reflux | 2-3 h | 88-96 | [15] |
| Thiourea/KOH | DMF | Room Temp. | 3 h | ~90 | [16] | |
| Green Chemistry | L-proline | Solvent-free | 100 | 15-45 min | 85-95 | [17] |
| Ball Milling (Planetary) | Solvent-free | N/A | 30 min | >98 | [18] |
Key Synthesis Methodologies and Experimental Protocols
This section provides detailed experimental protocols for some of the most significant and widely used pyrimidine synthesis methods.
Classical Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis.[19] While the traditional method often suffers from long reaction times and moderate yields, various modifications have significantly improved its efficiency.[20]
Experimental Protocol (using Dicalcium Phosphate Dihydrate): [3]
-
A mixture of urea or thiourea (1.5 mmol), a substituted benzaldehyde (1 mmol), a β-ketoester (1 mmol), and dicalcium phosphate dihydrate (DCPD) (7 mol%) in ethanol (10 ml) is prepared.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, a solid precipitates out of the reaction mixture.
-
The precipitate is collected by filtration, washed with cold water, and dried to yield the dihydropyrimidinone product.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields.[5] For pyrimidine synthesis, this often translates to dramatically shorter reaction times, from hours to mere minutes.[4]
Experimental Protocol (Solvent-Free): [4]
-
An aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%) are placed in a 100 mL beaker.
-
The beaker is covered with a watch glass and irradiated in a microwave at 300 watts. The irradiation is applied in 20-second pulses with intermittent cooling to prevent overheating.
-
The reaction progress is monitored by TLC.
-
After completion, ice-cold water is added to the reaction mixture to precipitate the solid product.
-
The solid is washed thoroughly with water to remove any unreacted urea or thiourea, filtered, and recrystallized from ethanol.
Multi-Component Synthesis using an Iridium Catalyst
Modern organometallic catalysis offers highly efficient and regioselective routes to complex molecules. An iridium-catalyzed multi-component synthesis allows for the construction of highly substituted pyrimidines from amidines and up to three different alcohols.[11][12][13]
Experimental Protocol: [12]
-
In a glovebox, an oven-dried Schlenk tube is charged with the iridium pincer complex catalyst, the corresponding amidine, and the alcohol reactants.
-
The tube is sealed, brought out of the glovebox, and placed in a preheated oil bath at the specified temperature.
-
The reaction is stirred for the designated time.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrimidine.
Synthesis from Chalcones
Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for the synthesis of various heterocyclic compounds, including pyrimidines.[15][21] This two-pot method involves the initial synthesis of the chalcone followed by its cyclization with an amino derivative.
Experimental Protocol: [15]
-
Chalcone Synthesis (Two-pot): An appropriate acetophenone and aldehyde are reacted in the presence of a base (e.g., NaOH) in ethanol to form the chalcone intermediate.
-
Pyrimidine Formation: In a separate reaction vessel, the synthesized chalcone (1 mmol) and guanidine hydrochloride (1 mmol) are mixed in 30 mL of 10% ethanolic sodium hydroxide.
-
The mixture is refluxed for 2-3 hours and then stirred for 24 hours at room temperature.
-
The resulting solid is isolated by filtration, washed with 5% aqueous HCl and distilled water, and then purified by recrystallization from ethanol.
Visualizing the Pathways
Diagrams of reaction mechanisms and experimental workflows provide a clear visual understanding of the synthetic processes.
Caption: Mechanism of the Biginelli Reaction.
Caption: Workflow for Microwave-Assisted Pyrimidine Synthesis.
Conclusion
The landscape of pyrimidine synthesis is rich and varied, offering a range of methodologies to suit different needs. While the classical Biginelli reaction provides a foundational approach, modern advancements have introduced significantly more efficient alternatives. Microwave-assisted and green chemistry approaches, such as ball milling, offer remarkable reductions in reaction times and often lead to higher yields with reduced environmental impact. For the synthesis of highly substituted and complex pyrimidine derivatives, multi-component reactions catalyzed by transition metals present a powerful and regioselective strategy. The choice of the optimal method will ultimately depend on the specific target molecule, desired scale, available equipment, and sustainability considerations. The data and protocols presented in this guide are intended to empower researchers to make informed decisions and streamline their synthetic endeavors in the pursuit of novel pyrimidine-based compounds.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 4. asianpubs.org [asianpubs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. oiccpress.com [oiccpress.com]
- 10. oiccpress.com [oiccpress.com]
- 11. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. oiccpress.com [oiccpress.com]
- 18. mdpi.com [mdpi.com]
- 19. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 20. sennosbiotech.com [sennosbiotech.com]
- 21. One-pot and two-pot methods for chalcone derived pyrimidines synthesis and applications - UNIMAS Institutional Repository [ir.unimas.my]
In the landscape of drug discovery, pyrimidine derivatives continue to be a cornerstone for the development of novel therapeutic agents due to their versatile biological activities. This guide provides a head-to-head comparison of various hydrazinylpyrimidine and related hydrazone-pyrimidine compounds, focusing on their synthesis, biological evaluation, and potential mechanisms of action as reported in recent preclinical studies. While specific data for N,N-diethyl-2-hydrazinylpyrimidin-4-amine is limited, this comparison of structurally related compounds offers valuable insights for researchers, scientists, and drug development professionals.
Comparative Biological Activity
The primary therapeutic area where hydrazinylpyrimidine derivatives have been extensively studied is oncology. The following table summarizes the in vitro antiproliferative activity of selected compounds against various cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Hydrazinyl-2,4-bismorpholino pyrimidine | Compound 5j | H460 (Lung) | 0.05 | |
| HT-29 (Colon) | 6.31 | |||
| MDA-MB-231 (Breast) | 6.50 | |||
| Compound 5c | H460 (Lung) | 0.07 | ||
| Compound 1 (Reference) | H460 (Lung) | 9.52 | ||
| HT-29 (Colon) | 29.24 | |||
| MDA-MB-231 (Breast) | 36.21 | |||
| 4,6-Dihydrazone pyrimidine | Compound 10a | BGC-823 (Gastric) | 9.00 | |
| BEL-7402 (Liver) | 6.70 | |||
| Compound 10f | BGC-823 (Gastric) | 7.89 | ||
| BEL-7402 (Liver) | 7.66 | |||
| MCF-7 (Breast) | >10 | |||
| 5-FU (Reference) | BGC-823 (Gastric) | 15.18 | ||
| BEL-7402 (Liver) | 15.81 | |||
| Pyrroloquinoxaline with hydrazine moiety | Compound 9 | Various | Sub-micromolar | |
| Compound 12 | Various | Sub-micromolar | ||
| 3-Hydrazonoindolin-2-one | Compound 11a | HIV-1 RNase H | 1.90 | |
| Compound 11b | HIV-1 RNase H | 2.20 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., H460, HT-29, MDA-MB-231, BGC-823, BEL-7402) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
HIV-1 RNase H Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant HIV-1 RNase H is purified, and a fluorescently labeled RNA/DNA hybrid substrate is prepared.
-
Reaction Mixture: The assay is performed in a reaction buffer containing the enzyme, substrate, and various concentrations of the test compounds.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence Detection: The cleavage of the RNA strand in the hybrid substrate by RNase H results in an increase in fluorescence, which is measured using a fluorescence plate reader.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Synthesis and Biological Evaluation Workflows
The following diagrams illustrate the general workflows for the synthesis and evaluation of these pyrimidine derivatives.
Caption: General workflow for the synthesis of hydrazinylpyrimidine derivatives.
Caption: Workflow for the biological evaluation of candidate compounds.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many of these compounds are still under investigation, some studies suggest that they may induce cell cycle arrest and apoptosis. For instance, certain cytotoxic hydrazide-based compounds have been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to cell death.
Caption: Postulated mechanism of action involving ROS-induced apoptosis.
Conclusion
The comparative analysis of hydrazinylpyrimidine and related hydrazone-pyrimidine derivatives reveals a class of compounds with significant potential, particularly in the development of anticancer and antiviral agents. The data presented underscores the importance of the hydrazinyl and hydrazone moieties in conferring biological activity. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising scaffolds for future therapeutic applications.
Safety Operating Guide
Essential Guide to the Safe Disposal of N,N-diethyl-2-hydrazinylpyrimidin-4-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of N,N-diethyl-2-hydrazinylpyrimidin-4-amine, a compound that requires meticulous management due to its hazardous properties.
Compound Hazard Profile
This compound is classified with the following primary hazards:
-
Acute Toxicity (Oral): Toxic if swallowed.[1]
-
Carcinogenicity: May cause cancer.[1]
-
Aquatic Hazard (Chronic): Harmful to aquatic life with long-lasting effects.[1]
Due to this hazard profile, this compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]
Immediate Safety and Operational Plan
This plan outlines the essential procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
1. Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
All handling of the pure compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
2. Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect any solid this compound, as well as contaminated items such as weighing boats, gloves, and absorbent paper, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible waste container. Do not mix this waste with other solvent streams unless compatibility has been verified.[3]
3. Waste Container Management
Proper management of waste containers is essential for safety and compliance.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (toxic, carcinogen, environmentally hazardous).
-
Containment: Keep waste containers securely sealed when not in use.[2][4] Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Step-by-Step Disposal Protocol
The following protocol details the process for the disposal of this compound waste.
Table 1: Disposal Protocol for this compound
| Step | Procedure | Key Considerations |
| 1 | Waste Collection | Collect solid and liquid waste in separate, dedicated, and compatible containers. |
| 2 | Labeling | Immediately label waste containers with "Hazardous Waste," "this compound," and relevant hazard pictograms. |
| 3 | Storage | Store sealed waste containers in a designated satellite accumulation area with secondary containment for liquids. |
| 4 | Documentation | Maintain a log of the waste generated, including the quantity and date. |
| 5 | Disposal Request | Arrange for pickup by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for the compound. |
| 6 | Container Decontamination | Triple rinse empty containers that held the compound with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as hazardous waste.[2] After decontamination, deface the original label and dispose of the container according to institutional guidelines. |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical flow for handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
Caption: Procedure for decontaminating empty containers.
By adhering to these procedures, laboratories can ensure the safe management and disposal of this compound, protecting personnel and the environment. Always consult your institution's specific hazardous waste management guidelines and the compound's Safety Data Sheet for the most current information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
